Eltenac
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELILMBZWCGOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223184 | |
| Record name | Eltenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72895-88-6 | |
| Record name | Eltenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72895-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eltenac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072895886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72895-88-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A153L3JA99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eltenac's Dichotomy: A Technical Deep Dive into COX-1 and COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the inhibitory activity of Eltenac, a non-steroidal anti-inflammatory drug (NSAID), on the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. By examining its quantitative inhibitory profile, the experimental methodologies used for its characterization, and the underlying biochemical pathways, this document provides a comprehensive resource for professionals in pharmaceutical research and development.
Core Data Presentation: Quantitative Inhibitory Activity
This compound exhibits a non-selective inhibitory profile against both COX-1 and COX-2. The following table summarizes the key quantitative data regarding its potency.
| Compound | Target | IC50 Value (µM) | Assay System |
| This compound | COX-1 | 0.03 | Isolated Human Whole Blood |
| This compound | COX-2 | 0.03 | Isolated Human Whole Blood |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols: Human Whole Blood Assay
The determination of this compound's IC50 values against COX-1 and COX-2 is primarily conducted using the human whole blood assay. This ex vivo method provides a physiologically relevant environment for assessing drug activity.
Principle
The assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity.
-
COX-1 Activity: Measured by the synthesis of thromboxane B2 (TXB2) in response to blood clotting.
-
COX-2 Activity: Measured by the synthesis of prostaglandin E2 (PGE2) following stimulation of whole blood with lipopolysaccharide (LPS), a potent inducer of COX-2 expression.
Detailed Methodology
1. Blood Collection and Preparation:
- Venous blood is drawn from healthy, consenting donors who have not consumed any NSAIDs for at least two weeks.
- For the COX-2 assay, blood is collected into heparinized tubes to prevent coagulation. For the COX-1 assay, no anticoagulant is used to allow for clotting.
2. COX-1 Inhibition Assay:
- Aliquots of whole blood are incubated with varying concentrations of this compound or vehicle control at 37°C.
- The blood is allowed to clot for a specified period (typically 60 minutes) to induce platelet aggregation and subsequent TXB2 production via COX-1.
- The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
- The serum is collected and stored at -20°C until analysis.
- TXB2 levels in the serum are quantified using a specific immunoassay (e.g., ELISA or Radioimmunoassay).
- The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in TXB2 production compared to the vehicle control.
3. COX-2 Inhibition Assay:
- Heparinized whole blood is aliquoted and incubated with varying concentrations of this compound or vehicle control.
- Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.
- The samples are incubated at 37°C for a prolonged period (typically 24 hours) to allow for COX-2 expression and subsequent PGE2 synthesis.
- The reaction is terminated by centrifugation to separate the plasma.
- Plasma is collected and stored at -20°C until analysis.
- PGE2 levels in the plasma are quantified using a specific immunoassay.
- The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in PGE2 production compared to the LPS-stimulated control.
Visualizing the Core Mechanisms
To better understand the context of this compound's activity, the following diagrams illustrate the relevant biochemical pathway and the experimental workflow.
Caption: Arachidonic Acid Metabolism via COX-1 and COX-2 Pathways.
Caption: Workflow for Determining COX-1 and COX-2 Inhibition.
Eltenac chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical in the biosynthesis of prostaglandins. This guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and available experimental data for this compound, intended to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Identifiers
This compound, with the IUPAC name 2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid, is a derivative of thiopheneacetic acid.
| Identifier | Value |
| IUPAC Name | 2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid[1] |
| CAS Number | 72895-88-6[1] |
| Molecular Formula | C₁₂H₉Cl₂NO₂S[1] |
| Molecular Weight | 302.18 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl[1] |
| InChI | InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17)[1] |
| InChIKey | AELILMBZWCGOSB-UHFFFAOYSA-N[1] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic profiling.
| Property | Value |
| Physical State | Solid |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol.[2][3] |
| pKa | 4.13 ± 0.10 (Predicted) |
| LogP | 3.9 (Computed)[1] |
Pharmacology
Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes. It demonstrates potent inhibitory activity against both COX-1 and COX-2 isoforms.
| Enzyme | IC₅₀ |
| COX-1 | 0.03 µM (in isolated human whole blood) |
| COX-2 | 0.03 µM (in isolated human whole blood) |
The inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway
The primary signaling pathway affected by this compound is the arachidonic acid cascade. By inhibiting COX-1 and COX-2, this compound blocks the synthesis of various prostaglandins (PGs) and thromboxanes (TXs) from arachidonic acid. This disruption of the prostaglandin synthesis pathway is the cornerstone of its anti-inflammatory, analgesic, and antipyretic effects.
References
- 1. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
In Vitro Characterization of Eltenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its analgesic and anti-inflammatory properties. This document provides a comprehensive in vitro characterization of this compound, focusing on its primary mechanism of action, and outlines standard experimental protocols relevant to its preclinical assessment. Due to the limited availability of public data on this compound, this guide combines known information with established methodologies for NSAID characterization to provide a thorough technical overview for research and drug development professionals.
Introduction
This compound is a non-steroidal anti-inflammatory agent.[1] Like other drugs in its class, its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis.[2] This guide details the in vitro pharmacological profile of this compound, with a focus on its interaction with cyclooxygenase (COX) enzymes, and provides a framework for its further in vitro characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | 4-[(2,6-dichlorophenyl)amino]-3-thiopheneacetic acid | Cayman Chemical |
| CAS Number | 72895-88-6 | Cayman Chemical |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | Cayman Chemical |
| Molecular Weight | 302.2 g/mol | Cayman Chemical |
| Solubility | Soluble in DMF, DMSO, and Methanol | Cayman Chemical |
Primary Mechanism of Action: Cyclooxygenase Inhibition
This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.
In Vitro COX Inhibition Data
This compound is a non-selective inhibitor of both COX-1 and COX-2 isoenzymes.[2][3] The inhibitory potency of this compound against COX-1 and COX-2 has been determined in isolated human whole blood assays.
| Target | IC₅₀ (µM) | Assay System |
| COX-1 | 0.03 | Isolated Human Whole Blood |
| COX-2 | 0.03 | Isolated Human Whole Blood |
Table 1: In vitro inhibitory potency of this compound against COX-1 and COX-2.[3]
Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This protocol describes a common method to determine the in vitro inhibitory activity of a test compound, such as this compound, on COX-1 and COX-2 in a physiologically relevant matrix.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compound (this compound) stock solution in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TxB₂).
-
Incubator, centrifuge, and other standard laboratory equipment.
Methodology:
-
Blood Collection: Draw venous blood into tubes containing an anticoagulant.
-
Compound Incubation: Aliquot the whole blood into tubes. Add varying concentrations of this compound or vehicle control.
-
COX-1 Activity Measurement (TxB₂ Production):
-
Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent TxB₂ production via COX-1.
-
Centrifuge the samples to separate the serum.
-
Collect the serum and measure the TxB₂ concentration using a specific EIA kit.
-
-
COX-2 Activity Measurement (PGE₂ Production):
-
To measure COX-2 activity, incubate heparinized whole blood with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
During the last hour of incubation, add varying concentrations of this compound or vehicle control.
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma and measure the PGE₂ concentration using a specific EIA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TxB₂ (for COX-1) and PGE₂ (for COX-2) production for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Signaling Pathways
This compound's inhibition of COX enzymes directly impacts the prostaglandin synthesis pathway. NSAIDs can also indirectly influence other inflammatory signaling cascades, such as the NF-κB and MAPK pathways, although specific data for this compound is not publicly available.
Prostaglandin Synthesis Pathway
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_COX2 [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; PGG2 [label="PGG₂", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2 [label="PGH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE₂, PGI₂, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thromboxanes [label="Thromboxanes (TxA₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Platelet_Aggregation [label="Platelet Aggregation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold", penwidth=2, pencolor="#EA4335"];
// Edges Arachidonic_Acid -> COX1_COX2; COX1_COX2 -> PGG2; PGG2 -> PGH2; PGH2 -> Prostaglandins; PGH2 -> Thromboxanes; Prostaglandins -> Inflammation; Thromboxanes -> Platelet_Aggregation; this compound -> COX1_COX2 [arrowhead=tee, color="#EA4335", style=bold]; }
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin and thromboxane synthesis.
Hypothesized Interaction with NF-κB and MAPK Signaling Pathways
While direct evidence for this compound is lacking, many NSAIDs are known to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. The reduction in prostaglandin levels by this compound could potentially lead to downstream effects on these pathways.
// Nodes LPS [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(p38, JNK, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2_Induction [label="COX-2 Gene\nInduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proinflammatory_Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold", penwidth=2, pencolor="#EA4335"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> MAPK_Pathway; TLR4 -> NFkB_Pathway; MAPK_Pathway -> AP1; NFkB_Pathway -> NFkB; AP1 -> COX2_Induction; NFkB -> COX2_Induction; NFkB -> Proinflammatory_Cytokines; COX2_Induction -> COX2_Enzyme; this compound -> COX2_Enzyme [arrowhead=tee, color="#EA4335", style=bold]; }
Caption: Hypothesized modulation of inflammatory pathways by this compound through COX-2 inhibition.
In Vitro Safety Pharmacology
A comprehensive in vitro safety pharmacology profile is crucial for identifying potential off-target effects of a drug candidate. While a specific safety panel screening for this compound is not publicly available, the following outlines a standard experimental approach.
Experimental Protocol: In Vitro Safety Pharmacology Panel
Objective: To assess the off-target activity of this compound by screening it against a broad panel of receptors, ion channels, transporters, and enzymes.
Methodology:
-
Target Selection: A panel of targets associated with potential adverse drug reactions is selected. This typically includes a diverse range of G-protein coupled receptors (GPCRs), ion channels (e.g., hERG), transporters, and various enzymes.
-
Assay Formats:
-
Radioligand Binding Assays: To determine the ability of this compound to displace a specific radiolabeled ligand from its receptor.
-
Enzyme Inhibition Assays: To measure the inhibitory effect of this compound on the activity of various enzymes.
-
Functional Assays: To evaluate the effect of this compound on the functional response of a target (e.g., calcium flux, membrane potential changes).
-
-
Compound Testing: this compound is typically tested at a single high concentration (e.g., 10 µM) for initial screening. If significant activity (>50% inhibition or stimulation) is observed, a full concentration-response curve is generated to determine the IC₅₀ or EC₅₀.
-
Data Analysis: The results are expressed as the percentage of inhibition or stimulation at the tested concentration. For active compounds, IC₅₀ or EC₅₀ values are calculated.
In Vitro ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is essential for its development. The following are key in vitro assays used to characterize these properties.
Plasma Protein Binding
Objective: To determine the extent to which this compound binds to plasma proteins.
Experimental Protocol: Equilibrium Dialysis
-
Preparation: A semi-permeable membrane separates a chamber containing this compound in plasma from a chamber containing a buffer.
-
Incubation: The system is incubated at 37°C until equilibrium is reached.
-
Analysis: The concentrations of this compound in the plasma and buffer chambers are measured by a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolic Stability
Objective: To assess the susceptibility of this compound to metabolism by liver enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: this compound is incubated with liver microsomes (from human or other species) and NADPH (as a cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The reaction is stopped, and the concentration of the remaining this compound is determined by LC-MS/MS.
-
Calculation: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of this compound.
Summary and Conclusion
This compound is a potent, non-selective inhibitor of COX-1 and COX-2, which underlies its anti-inflammatory and analgesic effects. This technical guide has provided an overview of its in vitro characterization, with a focus on its primary mechanism of action. While specific data on its broader safety pharmacology and ADME properties are limited in the public domain, this document outlines the standard experimental protocols necessary for a comprehensive in vitro evaluation of this compound. Further research into its off-target activities and effects on other inflammatory signaling pathways would provide a more complete understanding of its pharmacological profile.
References
- 1. Local NSAID gel (this compound) in the treatment of osteoarthritis of the knee. A double blind study comparing this compound with oral diclofenac and placebo gel [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound and novel COX-2 selective thiopheneacetic acid analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Eltenac: A Technical Guide to Its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltenac, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of thiopheneacetic acid. Like other NSAIDs, its therapeutic effects are primarily attributed to its ability to modulate the inflammatory response. This technical guide provides an in-depth overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to characterize its function.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
This compound's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the activity of COX-1 and COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.
Signaling Pathway of Prostaglandin Biosynthesis
The following diagram illustrates the central role of COX-1 and COX-2 in the prostaglandin biosynthesis pathway and the point of intervention for this compound.
Molecular Targets
The primary molecular targets of this compound are:
-
Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[2]
-
Cyclooxygenase-2 (COX-2): This isoform is inducible and its expression is upregulated at sites of inflammation. It is the primary target for the anti-inflammatory effects of NSAIDs.[2]
Quantitative Data on Target Inhibition
The inhibitory activity of this compound against COX-1 and COX-2 has been quantified using the human whole blood assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay System | IC50 (µM) | Reference |
| COX-1 | Isolated Human Whole Blood | 0.03 | [1] |
| COX-2 | Isolated Human Whole Blood | 0.03 | [1] |
Note: The similar IC50 values for COX-1 and COX-2 indicate that this compound is a non-selective COX inhibitor.[1]
Lipoxygenase and Off-Target Activity
Currently, there is no publicly available data on the activity of this compound against lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.[3][4] Furthermore, comprehensive off-target screening data for this compound is not available in the public domain. For drug development purposes, a thorough investigation of potential off-target interactions would be a critical step in preclinical safety assessment.
Experimental Protocols
The following section details a generalized protocol for the human whole blood assay, a key method for determining the COX-inhibitory activity of NSAIDs like this compound.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit COX-1 and COX-2 activity in a physiologically relevant matrix.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to the clotting of whole blood.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression and activity in monocytes.[2]
Materials:
-
Freshly drawn human whole blood from healthy, drug-free volunteers.
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate Buffered Saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2.
-
Incubator, centrifuge, and microplate reader.
Procedure:
For COX-1 Inhibition:
-
Aliquot 1 mL of whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Incubate at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity.
-
Centrifuge the clotted blood to separate the serum.
-
Collect the serum and store at -20°C until analysis.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
-
Calculate the percentage inhibition of TXB2 production at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
For COX-2 Inhibition:
-
Aliquot 1 mL of heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.[2]
-
Incubate at 37°C for 24 hours.[2]
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma and store at -20°C until analysis.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the percentage inhibition of PGE2 production at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the COX-inhibitory activity of a test compound.
Conclusion
This compound is a potent, non-selective inhibitor of COX-1 and COX-2, which underlies its anti-inflammatory properties. The human whole blood assay is a robust method for quantifying its inhibitory activity. While its primary targets are well-defined, further research is needed to fully characterize its potential interactions with other enzyme systems, such as lipoxygenases, and to establish a comprehensive off-target profile. This information will be crucial for a complete understanding of its pharmacological effects and for guiding future drug development efforts.
References
- 1. Characterization of this compound and novel COX-2 selective thiopheneacetic acid analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltenac: A Technical Guide to Prostaglandin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the thiopheneacetic acid class. Its primary mechanism of action involves the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its action within the arachidonic acid cascade. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction: The Role of Prostaglandins in Inflammation
Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are involved in processes such as vasodilation, increased vascular permeability, pain sensitization, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors.[2] Therefore, the inhibition of COX-2 is a key target for anti-inflammatory therapies, while inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[2]
Mechanism of Action of this compound
Similar to other NSAIDs, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[2] By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes.[1] This leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating the signs and symptoms of inflammation.
A study assessing the effect of this compound on cyclooxygenase isoenzymes in human whole blood experiments demonstrated that the parent drug showed no selectivity for COX-2.
Signaling Pathway: The Arachidonic Acid Cascade
The following diagram illustrates the arachidonic acid cascade and the point of inhibition by this compound and other NSAIDs.
Quantitative Data: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro COX Inhibition by this compound
| Assay System | Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Human Whole Blood Assay | COX-1 | ND | Not Selective | [3] |
| Human Whole Blood Assay | COX-2 | ND | Not Selective | [3] |
| ND: Not Determined in the provided search results. |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Species | Dose (mg/kg) | Route of Administration | % Inhibition of Edema | Reference |
| Carrageenan-induced Paw Edema | Rat | 10 | Not Specified | 52% | [3] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay: Human Whole Blood Assay
This protocol is a generalized procedure for determining the COX-inhibitory activity of a compound using human whole blood.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against COX-1 and COX-2 in a physiologically relevant ex vivo model.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
-
Incubator, centrifuge, and microplate reader.
Procedure:
-
Blood Collection: Draw venous blood into tubes containing an anticoagulant.
-
COX-1 Assay (TXB2 measurement):
-
Aliquot whole blood into tubes.
-
Add various concentrations of this compound or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent TXB2 production via COX-1.
-
Centrifuge to separate the serum.
-
Measure the concentration of TXB2 in the serum using a specific ELISA kit.[4]
-
-
COX-2 Assay (PGE2 measurement):
-
Aliquot whole blood into tubes.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.[4]
-
Add various concentrations of this compound or vehicle control.
-
Incubate the blood at 37°C for 24 hours to allow for COX-2 expression and PGE2 synthesis.[4]
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific ELISA kit.[4]
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of prostanoid production.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of a compound.
Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Plethysmometer or calipers for measuring paw volume/thickness.[5][6]
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.[5][6]
-
Drug Administration: Administer this compound or the vehicle control to the rats via the desired route (e.g., oral gavage).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][6]
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100
-
-
Conclusion
This compound is a non-selective COX inhibitor that demonstrates anti-inflammatory properties by blocking the synthesis of prostaglandins. The provided in vitro and in vivo data, along with the detailed experimental protocols, offer a foundational understanding of its pharmacological profile. This technical guide serves as a valuable resource for scientists and researchers in the field of inflammation and drug development, facilitating further investigation and comparison of this compound with other anti-inflammatory agents. The visualization of the arachidonic acid cascade and experimental workflows provides a clear conceptual framework for understanding the mechanism and evaluation of this compound.
References
- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Investigation of Eltenac Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. While its primary mechanism of action is well-characterized, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile. This technical guide outlines a framework for investigating the off-target profile of this compound, summarizes the known on-target activity, and provides comparative off-target data for other NSAIDs, namely diclofenac and celecoxib, in the absence of publicly available, specific off-target screening data for this compound. Furthermore, this guide details standardized experimental protocols for key off-target screening assays and provides visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a thiopheneacetic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis through the blockade of COX-1 and COX-2 enzymes.[1] Clinical studies have demonstrated that topical this compound is comparable in efficacy to oral diclofenac for the treatment of osteoarthritis, particularly in patients with more severe symptoms, while exhibiting a more favorable gastrointestinal safety profile.[2] However, like other NSAIDs, this compound is not without potential adverse effects. A toxicity study in horses indicated dose-dependent side effects, including the development of mild glandular gastric ulcers and alterations in white blood cell counts.[3]
A thorough investigation of a drug's off-target interactions is a critical component of preclinical and clinical development to anticipate and mitigate potential adverse drug reactions. Off-target effects can arise from a drug binding to unintended proteins or other macromolecules, leading to unforeseen biological consequences.
On-Target Activity of this compound
This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 isoforms. The inhibitory activity is summarized in the table below.
| Target | IC₅₀ (µM) | Assay System | Reference |
| Human COX-1 | 0.03 | Isolated human whole blood | [4][5] |
| Human COX-2 | 0.03 | Isolated human whole blood | [4][5] |
Framework for Off-Target Investigation of this compound
In the absence of specific public data on the off-target profile of this compound, a systematic investigation would typically involve screening against a broad range of molecular targets. The following sections detail the rationale and methodologies for such an investigation.
Rationale for Broad Panel Screening
Comprehensive off-target screening is essential to identify potential safety liabilities and to uncover novel therapeutic opportunities. Standard safety pharmacology panels, such as those offered by contract research organizations (e.g., Eurofins SafetyScreen, CEREP panels), assess the activity of a compound against a wide array of receptors, ion channels, transporters, and enzymes that are known to be implicated in adverse drug reactions. Kinase panel screening is also critical, as off-target kinase inhibition is a common source of toxicity.
Recommended Screening Panels
A thorough off-target investigation for this compound would include, but not be limited to, the following panels:
-
Kinase Panel: A broad panel of recombinant kinases to identify any unintended inhibition of signaling pathways that could lead to effects on cell proliferation, differentiation, and survival.
-
GPCR Panel: A panel of G-protein coupled receptors to assess potential interference with a wide range of physiological processes, including neurotransmission, cardiac function, and metabolism.
-
Ion Channel Panel: A panel of key ion channels (e.g., hERG, sodium channels, calcium channels) to evaluate the risk of cardiovascular and neurological side effects.
-
Nuclear Receptor Panel: A panel to screen for unintended activation or inhibition of nuclear receptors, which could lead to endocrine disruption or other metabolic effects.
Comparative Off-Target Effects of Other NSAIDs
To provide context for the potential off-target profile of this compound, this section summarizes known off-target effects of the structurally related NSAID, diclofenac, and the COX-2 selective inhibitor, celecoxib.
| Compound | Off-Target | Potential Effect | Reference |
| Diclofenac | NMDA Receptor | Analgesia | |
| p53-mediated apoptosis | Corneal toxicity | ||
| Celecoxib | Bacterial targets | Antibacterial activity |
Experimental Protocols
Detailed methodologies for key off-target screening assays are provided below. These represent standard industry practices for in vitro safety pharmacology.
Kinase Profiling Assay (e.g., LANESCREEN™ or similar)
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound (this compound).
-
Assay Principle: A fluorescence-based immunoassay is used to detect the phosphorylation of a substrate by a kinase. The assay measures the amount of phosphopeptide produced.
-
Procedure:
-
Kinase, substrate, and this compound (at various concentrations) are incubated in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, a detection solution containing a phosphospecific antibody labeled with a fluorescent probe is added.
-
The fluorescence signal is measured, which is proportional to the amount of phosphorylated substrate.
-
The percent inhibition is calculated relative to a vehicle control (DMSO).
-
IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve.
-
Radioligand Binding Assay for GPCRs
Objective: To assess the binding affinity of this compound to a panel of GPCRs.
Methodology:
-
Reagents: Cell membranes expressing the target GPCR, a specific radiolabeled ligand for the receptor, and the test compound (this compound).
-
Assay Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
-
Procedure:
-
Cell membranes, radioligand, and this compound (at various concentrations) are incubated together.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a filter plate.
-
The amount of radioactivity retained on the filter, which corresponds to the bound ligand, is measured using a scintillation counter.
-
The percent inhibition of radioligand binding is calculated.
-
IC₅₀ values are determined from the concentration-response curve.
-
hERG Patch-Clamp Assay
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.
Methodology:
-
Cell System: A mammalian cell line stably expressing the human hERG channel (e.g., HEK293).
-
Assay Principle: The whole-cell patch-clamp technique is used to directly measure the flow of ions through the hERG channels in the cell membrane.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.
-
A specific voltage protocol is applied to the cell to elicit hERG channel currents.
-
The baseline hERG current is recorded.
-
This compound is then perfused over the cell at various concentrations.
-
The hERG current is recorded in the presence of the compound.
-
The percent inhibition of the hERG current is calculated.
-
IC₅₀ values are determined from the concentration-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to off-target effects investigation.
Caption: General experimental workflow for in vitro off-target screening.
Caption: this compound's on-target mechanism of action via the COX pathway.
Conclusion
While this compound has a well-defined on-target mechanism of action as a non-selective COX inhibitor, a comprehensive evaluation of its off-target effects is a critical step that is currently not detailed in publicly available literature. This technical guide provides a roadmap for such an investigation, outlining the necessary screening panels and detailing the experimental protocols for key assays. By leveraging established in vitro safety pharmacology platforms, researchers and drug development professionals can build a robust safety profile for this compound, enabling a more complete understanding of its therapeutic potential and risk of adverse effects. The provided comparative data for other NSAIDs highlights potential areas of interest for off-target investigation within this drug class. A thorough off-target liability assessment is indispensable for the continued development and safe use of this compound and other novel chemical entities.
References
- 1. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Newly Discovered NSAID Mechanism May Explain Varied Clinical Effects | Technology Networks [technologynetworks.com]
- 4. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
Cellular Pathways Modulated by Eltenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes. Its mechanism of action extends beyond COX inhibition to modulate key cellular signaling pathways implicated in inflammation and apoptosis, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. This compound is a potent non-selective COX inhibitor with a half-maximal inhibitory concentration (IC50) of 0.03 µM for both COX-1 and COX-2 in isolated human whole blood.[1][3]
Data Presentation: COX Inhibition
| Target | IC50 (µM) | Cell System | Reference |
| COX-1 | 0.03 | Isolated human whole blood | [1][3] |
| COX-2 | 0.03 | Isolated human whole blood | [1][3] |
Experimental Protocol: Cyclooxygenase (COX) Activity Assay
A common method to determine COX-1 and COX-2 inhibitory activity is the whole blood assay.
Principle: This assay measures the production of prostaglandins (e.g., Prostaglandin E2) in response to a stimulus (e.g., lipopolysaccharide, LPS) in human whole blood. The inhibitory effect of a compound is determined by quantifying the reduction in prostaglandin synthesis.
Procedure:
-
Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.
-
Stimulation: COX-2 is induced by adding LPS to the blood samples and incubating for a further period (e.g., 4-24 hours) to allow for prostaglandin production. To measure COX-1 activity, a separate set of samples is stimulated with a calcium ionophore (e.g., A23187) for a shorter duration (e.g., 30-60 minutes) without prior LPS stimulation.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
Prostaglandin Quantification: The concentration of a specific prostaglandin (e.g., PGE2 or Thromboxane B2 for COX-1 activity) in the plasma is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of prostaglandin production against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagram: COX Pathway
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. While direct studies on this compound's effect on this pathway are limited, research on structurally similar NSAIDs like diclofenac indicates a modulatory role. Some NSAIDs have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Data Presentation: NF-κB Inhibition (Data for Diclofenac as a surrogate)
| Parameter | IC50 (mM) | Cell System | Reference |
| TNF-induced NF-κB activation | 0.38 | KBM-5 cells | [4] |
Disclaimer: The data presented is for Diclofenac, a structurally related NSAID, and is used as a proxy due to the lack of specific data for this compound.
Experimental Protocol: NF-κB Reporter Assay
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Procedure:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is transiently or stably transfected with a plasmid containing the NF-κB-luciferase reporter construct.
-
Cell Seeding: The transfected cells are seeded into a multi-well plate.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a defined period.
-
Stimulation: The NF-κB pathway is activated by adding a stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.
-
Cell Lysis: After a suitable incubation period, the cells are lysed to release the cellular components, including the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage inhibition of luciferase activity against the logarithm of the inhibitor concentration.
Signaling Pathway Diagram: NF-κB Pathway
Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways (including p38, JNK, and ERK) are crucial in regulating cellular responses to a variety of external stimuli, including inflammatory cytokines. Some NSAIDs have been shown to influence MAPK signaling, particularly the p38 MAPK pathway, which is involved in the biosynthesis of pro-inflammatory cytokines.
Data Presentation: MAPK Pathway Modulation
Currently, there is a lack of specific quantitative data (e.g., IC50 values) for this compound's effect on MAPK pathway components. Further research is required to quantify its modulatory effects.
Experimental Protocol: Western Blot for p38 MAPK Phosphorylation
Principle: This technique is used to detect and quantify the phosphorylation status of p38 MAPK, which is an indicator of its activation.
Procedure:
-
Cell Culture and Treatment: Cells (e.g., macrophages or synoviocytes) are treated with this compound at various concentrations and for different durations, with or without a pro-inflammatory stimulus (e.g., LPS or IL-1β).
-
Protein Extraction: Cells are lysed to extract total cellular proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
The membrane is then stripped and re-probed with an antibody for total p38 MAPK to serve as a loading control.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured using an imaging system.
-
Densitometry Analysis: The intensity of the p-p38 and total p38 bands is quantified, and the ratio of p-p38 to total p38 is calculated to determine the level of p38 activation.
Signaling Pathway Diagram: p38 MAPK Pathway
Induction of Apoptosis
Several NSAIDs have been reported to induce apoptosis (programmed cell death) in various cell types, including cancer cells. This pro-apoptotic effect may contribute to their potential anti-tumor properties. The mechanisms can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Data Presentation: Apoptosis Induction
Specific EC50 values for this compound-induced apoptosis are not currently available in the public domain. The pro-apoptotic potential of this compound warrants further investigation.
Experimental Protocol: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key executioners of apoptosis. This assay measures the activity of caspase-3 and caspase-7, which are common effector caspases.
Procedure:
-
Cell Culture and Treatment: Cells are treated with a range of concentrations of this compound for various time points.
-
Cell Lysis: Cells are lysed to release the cellular contents.
-
Caspase Assay:
-
The cell lysate is incubated with a synthetic substrate that is specifically cleaved by caspase-3 and/or caspase-7.
-
The substrate is conjugated to a fluorophore or a chromophore that is released upon cleavage.
-
-
Detection: The fluorescence or absorbance of the released molecule is measured using a microplate reader.
-
Data Analysis: The increase in caspase activity is calculated relative to untreated control cells.
Signaling Pathway Diagram: Apoptosis Pathways
Conclusion
This compound is a potent non-selective COX inhibitor, which forms the basis of its anti-inflammatory and analgesic properties. Emerging evidence suggests that its mechanism of action may also involve the modulation of other critical cellular signaling pathways, including the NF-κB and MAPK pathways, and the induction of apoptosis. Further research is warranted to fully elucidate the molecular details of these interactions and to quantify the effects of this compound on these pathways. A comprehensive understanding of the cellular pathways modulated by this compound will be instrumental in optimizing its therapeutic applications and in the development of novel anti-inflammatory and potentially anti-cancer agents.
References
- 1. Pathway and Network Analysis in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK as a gatekeeper of reprogramming in mouse migratory primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Therapeutic Potential of Eltenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated therapeutic potential in both preclinical and clinical settings. As a non-selective inhibitor of cyclooxygenase (COX) enzymes, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the conversion of arachidonic acid to prostaglandins. This technical guide provides an in-depth overview of the core scientific data related to this compound, including its mechanism of action, quantitative efficacy and safety data from key studies, and detailed experimental methodologies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and discovery.
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
This compound's primary mechanism of action is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6][7][8] By blocking this pathway, this compound reduces the production of these pro-inflammatory molecules.
The arachidonic acid cascade is a complex signaling pathway that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by either the COX or lipoxygenase pathways. This compound specifically targets the COX pathway, which is responsible for the synthesis of prostaglandins, prostacyclins, and thromboxanes.
Quantitative Data
In Vitro COX Inhibition
This compound has been shown to be a potent, non-selective inhibitor of both COX-1 and COX-2.
| Parameter | Value | Source |
| IC50 (COX-1) | 0.03 µM | [1][2][3] |
| IC50 (COX-2) | 0.03 µM | [1][2][3] |
Preclinical Efficacy in Equine Models
Clinical trials in horses with lameness and post-operative swelling have demonstrated the analgesic and anti-inflammatory effects of this compound.
| Study | Model | Dose | Key Findings | Source |
| Analgesic Efficacy | Pain-related lameness in 64 horses | 1 mg/kg (single i.v. injection) | Significant pain relief for 24 hours compared to placebo. | [9] |
| Anti-oedematous Effect | Post-operative swelling in 20 colts | 1 mg/kg (i.v. daily for 3 days) | Significantly inhibited pain and swelling for up to 48 hours post-treatment compared to placebo. | [9] |
| Dose-Finding Study | Experimentally induced carpitis in 40 horses | 0.1, 0.5, and 1.0 mg/kg (i.v. daily for 3 days) | A dose-response plateau was reached at 0.5 mg/kg, which was statistically equivalent to 1.0 mg/kg. | [10] |
Clinical Trial in Human Osteoarthritis
A randomized, double-blind, multicenter study evaluated the efficacy of topical this compound gel in patients with osteoarthritis of the knee.
| Outcome Measure | This compound Gel | Oral Diclofenac | Placebo Gel | Key Findings for Total Population | Key Findings for Patients with Severe Symptoms | Source |
| Lequesne's Index | Not specified | Not specified | Not specified | No statistically significant difference. | Statistically significant difference compared to placebo. | [11][12][13] |
| Pain by VAS | Not specified | Not specified | Not specified | No statistically significant difference. | Statistically significant difference compared to placebo. | [11][12][13] |
Safety and Toxicology in Horses
A double-blind study assessed the potential toxic effects of this compound in horses.
| Dose | Duration | Key Findings | Source |
| 0.5 mg/kg, 1.5 mg/kg, 2.5 mg/kg (i.v. daily) | 15 days | - Dose-dependent increase in mild glandular gastric ulcers (P = 0.02 at high doses).- Dose-dependent changes in WBC and neutrophil counts.- Dose-dependent decreases in total protein, albumin, and globulin.- One horse in the high-dose group developed ventral edema and hypoproteinemia.- No drug-related gastrointestinal, renal, or hepatic abnormalities on post-mortem examination. | [14] |
Experimental Protocols
In Vitro COX Inhibition Assay (Representative Protocol)
While the specific protocol used to determine the IC50 of this compound is not publicly available, a representative protocol for a whole blood assay is described below. This type of assay is commonly used to assess the COX-inhibitory activity of NSAIDs.
References
- 1. This compound|CAS 72895-88-6|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. This compound, a new anti-inflammatory and analgesic drug for horses: clinical aspects [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of an effective dose of this compound and its comparison with that of flunixin meglumine in horses after experimentally induced carpitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local NSAID gel (this compound) in the treatment of osteoarthritis of the knee. A double blind study comparing this compound with oral diclofenac and placebo gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A toxicity study of this compound, a nonsteroidal anti-inflammatory drug, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Eltenac in vitro Assay for COX Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclin, and thromboxane.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. Eltenac is a non-steroidal anti-inflammatory drug from the thiopheneacetic acid class. This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against COX-1 and COX-2.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies have shown that this compound is a non-selective inhibitor of COX enzymes.[3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 0.15 - 5.6 | 0.02 - 0.4 | Non-selective |
| Celecoxib (Control) | 82 | 6.8 | 12 |
| Diclofenac (Control) | 0.076 | 0.026 | 2.9 |
Note: The IC50 values for this compound can vary depending on the specific in vitro assay conditions. The ranges provided are based on derivatives of this compound, with the parent compound showing no selectivity.[3] Celecoxib and Diclofenac are included as reference compounds with known selectivity profiles.[4]
Experimental Protocols
This section details a fluorometric in vitro assay for determining the inhibitory activity of this compound on COX-1 and COX-2. This protocol is adapted from commercially available inhibitor screening kits.[1][5]
Materials and Reagents
-
COX-1 (ovine or human recombinant)
-
COX-2 (human recombinant)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Sodium Hydroxide (NaOH)
-
This compound
-
Positive Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Experimental Procedure
1. Reagent Preparation:
-
COX Assay Buffer: Prepare the assay buffer to the final working concentration as specified by the manufacturer.
-
This compound and Control Inhibitors: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations. Prepare stock solutions of the positive control inhibitors in DMSO.
-
COX Enzymes: Reconstitute and dilute the COX-1 and COX-2 enzymes in COX Assay Buffer to the desired working concentration. Keep the enzymes on ice.
-
Arachidonic Acid Solution: Prepare the arachidonic acid solution by mixing it with NaOH, followed by dilution with water, as per the kit instructions. This should be prepared fresh.
2. Assay Protocol:
-
Plate Setup:
-
Blank Wells: Add COX Assay Buffer and the COX Probe.
-
Enzyme Control (100% Activity) Wells: Add COX Assay Buffer, COX enzyme, and the COX Probe.
-
Inhibitor (this compound) Wells: Add COX Assay Buffer, COX enzyme, the COX Probe, and the desired concentration of this compound.
-
Positive Control Wells: Add COX Assay Buffer, COX enzyme, the COX Probe, and the respective positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the freshly prepared arachidonic acid solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1][5]
3. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
COX Signaling Pathway
Caption: The cyclooxygenase (COX) signaling pathway.
Experimental Workflow for COX Inhibition Assay
Caption: Experimental workflow for the in vitro COX inhibition assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Characterization of this compound and novel COX-2 selective thiopheneacetic acid analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Eltenac Administration in Animal Models of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the administration of Eltenac in rodent models of arthritis is limited in publicly available scientific literature. The following protocols and data are based on the known mechanism of this compound as a non-selective cyclooxygenase (COX) inhibitor and have been adapted from established protocols for a similar non-steroidal anti-inflammatory drug (NSAID), Diclofenac. These guidelines are intended to serve as a starting point for research and should be optimized for specific experimental needs.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with an in vitro IC50 of 0.03 µM for both. By inhibiting COX enzymes, this compound blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Animal models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are crucial for evaluating the efficacy of anti-inflammatory compounds like this compound. These models mimic the pathological features of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.
Data Presentation: Efficacy of a Non-Selective COX Inhibitor (Diclofenac) in Rodent Arthritis Models
The following tables summarize representative quantitative data for Diclofenac, a non-selective COX inhibitor with a similar mechanism of action to this compound, in common rat models of arthritis. This data can be used as a reference for designing experiments and anticipating the potential effects of this compound.
Table 1: Effect of Diclofenac on Paw Edema in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Carrageenan | Paw Volume Inhibition (%) |
| Vehicle Control | - | 2 hours | 0% |
| Diclofenac | 5 | 2 hours | 56.17%[1][2] |
| Diclofenac | 20 | 3 hours | 71.82%[1][2] |
Table 2: Effect of Diclofenac on Arthritis Score and Inflammatory Markers in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dose | Administration Schedule | Arthritis Score (0-12 scale) | Plasma PGE2 Inhibition |
| AIA Control | - | Daily | 9.5 ± 1.2 | 0% |
| Diclofenac | 10 mg/kg, i.v. | Single dose on day 20 | Not Reported | Significant decrease[3] |
| Diclofenac | 10 µl, i.m. | Every 5 days for 15 days | Not Reported | Not Reported[4] |
Experimental Protocols
Below are detailed methodologies for inducing arthritis in rats and a general protocol for evaluating the efficacy of a test compound like this compound.
Protocol 1: Collagen-Induced Arthritis (CIA) in Rats
Materials:
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Bovine or porcine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
Syringes and needles (27G)
-
Homogenizer
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (for the primary immunization) or IFA (for the booster immunization) using a homogenizer until a stable, white, viscous emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats.
-
Inject 0.1 mL of the collagen-CFA emulsion intradermally at the base of the tail or at multiple sites on the back.[5]
-
-
Booster Immunization (Day 7 or 21):
-
Monitoring of Arthritis:
-
Begin daily monitoring for the onset and severity of arthritis around day 10.
-
Assess clinical signs using a scoring system (e.g., 0-4 per paw, for a total score of 0-16), where 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = joint deformity and/or ankylosis.
-
Measure paw volume or thickness using a plethysmometer or calipers.
-
-
This compound Administration:
-
Based on data from similar NSAIDs, a starting dose range for this compound could be 5-20 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).
-
Prophylactic Dosing: Begin administration on the day of or shortly after the primary immunization and continue daily throughout the study.
-
Therapeutic Dosing: Begin administration after the onset of clinical signs of arthritis (e.g., day 11-13) and continue daily.[5]
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
Materials:
-
Male Lewis or Sprague-Dawley rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium butyricum or Mycobacterium tuberculosis
-
Syringes and needles (26G)
Procedure:
-
Induction of Arthritis (Day 0):
-
Monitoring of Arthritis:
-
The injected paw will show signs of primary inflammation within 24 hours.
-
Secondary inflammation (polyarthritis) in the non-injected paws typically develops between days 10 and 14.[7]
-
Assess the severity of arthritis in the non-injected paws daily using a clinical scoring system (e.g., 0-4 per paw).
-
Measure the volume of both hind paws using a plethysmometer.
-
-
This compound Administration:
-
A suggested dose range for this compound is 5-20 mg/kg, administered p.o. or i.p.
-
Prophylactic Dosing: Start administration on day 0 and continue for a specified period (e.g., 21 days).
-
Therapeutic Dosing: Begin administration upon the appearance of secondary lesions.
-
Mandatory Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic-pharmacodynamic modeling of diclofenac in normal and Freund's complete adjuvant-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Eltenac Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for testing the efficacy of Eltenac, a non-steroidal anti-inflammatory drug (NSAID), in relevant cell culture models. The provided methodologies are designed to assess its anti-inflammatory and anti-proliferative effects.
Overview of this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] By inhibiting these enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Published data indicates that this compound exhibits an IC50 of 0.03 µM for both COX-1 and COX-2 in isolated human whole blood.[1][2][3]
Data Presentation: Efficacy of this compound
The following table summarizes the known inhibitory concentrations of this compound. It is recommended that researchers determine the specific IC50 values for their cell lines of interest using the protocols provided below.
| Target | System | IC50 | Reference |
| COX-1 | Isolated Human Whole Blood | 0.03 µM | [1][2][3] |
| COX-2 | Isolated Human Whole Blood | 0.03 µM | [1][2][3] |
Experimental Protocols
Cell Culture
-
RAW 264.7 Macrophages: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. These cells are suitable for studying anti-inflammatory effects.
-
BxPC-3 and MIA PaCa-2 Pancreatic Cancer Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. These cell lines can be used to assess the anti-proliferative and COX-2 inhibitory effects of this compound. BxPC-3 cells are known to express COX-2, while MIA PaCa-2 cells have low to no COX-2 expression, making them a useful pair for comparison.[5]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value (the concentration of a drug that inhibits cell growth by 50%).
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Prostaglandin E2 (PGE2) Production Assay
This enzyme-linked immunosorbent assay (ELISA) measures the amount of PGE2, a key inflammatory prostaglandin produced via the COX pathway, in cell culture supernatants.
Materials:
-
24-well plates
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well. Allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
PGE2 Measurement: Measure the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the PGE2 levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.
Western Blot for NF-κB Pathway Proteins
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
6-well plates
-
RAW 264.7 cells
-
LPS
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe early signaling events.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated (activated) proteins to total proteins to assess the effect of this compound on NF-κB pathway activation.
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action: COX Inhibition
References
Eltenac Dose-Response Curve Analysis In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. The relative inhibition of these two isoforms is a key determinant of an NSAID's efficacy and side-effect profile. This application note provides detailed protocols for determining the in vitro dose-response curve of this compound on COX-1 and COX-2 activity and for assessing its impact on cell viability.
Data Presentation
The inhibitory activity of this compound against COX-1 and COX-2 can be quantified by determining its half-maximal inhibitory concentration (IC50). In human whole blood assays, this compound has been shown to be a non-selective inhibitor of both COX-1 and COX-2.[2] The following table summarizes the IC50 values for this compound.
| Enzyme | IC50 (µM) |
| COX-1 | 0.15 - 5.6[2] |
| COX-2 | 0.02 - 0.4[2] |
Table 1: IC50 values of this compound for COX-1 and COX-2 in human whole blood assays. These values indicate that this compound inhibits both isoforms of the COX enzyme.
To establish a complete dose-response curve, a range of this compound concentrations should be tested. The following table provides a representative example of the expected percentage of inhibition at various concentrations, based on the known non-selective profile of this compound.
| This compound Concentration (µM) | Expected % Inhibition of COX-1 | Expected % Inhibition of COX-2 |
| 0.01 | ~10-20% | ~20-30% |
| 0.1 | ~40-50% | ~50-60% |
| 1 | ~70-80% | ~80-90% |
| 10 | >95% | >95% |
| 100 | >98% | >98% |
Table 2: Representative dose-response data for this compound's inhibition of COX-1 and COX-2. This table illustrates the expected concentration-dependent inhibition of both enzymes.
The effect of this compound on cell viability can be assessed using a metabolic assay, such as the MTT assay. The following table shows hypothetical data for the effect of increasing concentrations of this compound on the viability of a cultured cell line.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 85 |
| 100 | 70 |
| 200 | 50 |
Table 3: Example of a dose-response analysis of this compound on cell viability using the MTT assay. The data demonstrates a concentration-dependent decrease in cell viability.
Experimental Protocols
Human Whole Blood Cyclooxygenase (COX) Inhibition Assay
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.
Materials:
-
Freshly drawn human venous blood collected in tubes containing an anticoagulant (e.g., heparin).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Phosphate-buffered saline (PBS).
-
Incubator (37°C, 5% CO2).
-
Centrifuge.
-
Microplate reader.
Protocol:
COX-1 Inhibition Assay (measuring TXB2 production):
-
Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.
-
Add varying concentrations of this compound (or vehicle control) to the blood samples and pre-incubate for 15-30 minutes at 37°C.
-
Initiate coagulation by allowing the blood to clot at 37°C for 1 hour.
-
Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure the concentration of TXB2 in the serum using a specific EIA kit, following the manufacturer's instructions. TXB2 is a stable metabolite of thromboxane A2, a primary product of COX-1 in platelets.
COX-2 Inhibition Assay (measuring PGE2 production):
-
Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.
-
Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Following the induction period, add varying concentrations of this compound (or vehicle control) and incubate for 30 minutes at 37°C.
-
Add arachidonic acid (final concentration of 30 µM) to stimulate prostaglandin synthesis and incubate for a further 30 minutes.
-
Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the blood cells.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit, following the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cultured cells (e.g., a relevant cell line for the research question).
-
Cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the concentration at which cell viability is reduced by 50% (IC50).
Mandatory Visualizations
Caption: this compound's Mechanism of Action.
Caption: COX Inhibition Assay Workflow.
Caption: MTT Cell Viability Assay Workflow.
References
Application Note: High-Throughput Screening of Eltenac Analogues for Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins from arachidonic acid.[4][5] The COX-1 isoform is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[5][6][7] Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[7] This application note provides a detailed protocol for the high-throughput screening (HTS) of a library of this compound analogues to identify potent and selective COX-2 inhibitors.
The screening process involves a primary screen to identify compounds that inhibit COX-2, followed by secondary assays to confirm their activity, determine potency (IC50), and assess selectivity against COX-1. A final counter-screen is included to evaluate the general cytotoxicity of the promising lead compounds.
Signaling Pathway: Cyclooxygenase Pathway
The following diagram illustrates the cyclooxygenase pathway and the points of inhibition by NSAIDs like this compound and its analogues.
Caption: Cyclooxygenase signaling pathway.
Experimental Workflow
The high-throughput screening campaign follows a multi-stage process to identify and characterize selective COX-2 inhibitors from a library of this compound analogues.
Caption: High-throughput screening workflow.
Materials and Reagents
-
Enzymes: Human recombinant COX-1 and COX-2
-
Substrate: Arachidonic Acid
-
Cofactors: Hematin, L-epinephrine
-
Detection Reagents: Fluorometric probe (e.g., AMPLEX Red), Horseradish Peroxidase (HRP)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Stop Solution: 2 M HCl
-
Control Inhibitors: this compound, Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)
-
Compound Library: this compound analogues dissolved in DMSO
-
Cell Lines (for cytotoxicity): e.g., HEK293 or HepG2
-
Cell Culture Media: DMEM, FBS, Penicillin-Streptomycin
-
Cytotoxicity Assay Kit: e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay
-
Microplates: 384-well black, opaque plates for fluorescence assays; 96-well clear plates for cytotoxicity assays
-
Instrumentation: Fluorescence plate reader, Absorbance/Luminescence plate reader, Automated liquid handling system
Experimental Protocols
Primary High-Throughput Screening: COX-2 Inhibition Assay (Fluorometric)
This protocol is designed for a 384-well format and is adapted from commercially available COX inhibitor screening kits.[6][7][8]
-
Compound Plating: Using an automated liquid handler, add 100 nL of each this compound analogue (10 mM in DMSO) to the appropriate wells of a 384-well plate. For control wells, add 100 nL of DMSO (negative control), Celecoxib (positive control), or this compound. The final concentration of the test compounds will be 10 µM.
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 in assay buffer.
-
Enzyme Addition: Add 5 µL of the COX-2 enzyme solution to each well of the compound-plated 384-well plate.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing arachidonic acid and the fluorometric probe in assay buffer. Add 5 µL of this mixture to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 10 minutes.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with excitation at 535 nm and emission at 587 nm.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting >50% inhibition are considered "hits" for further analysis.
Secondary Screening: Dose-Response and Selectivity Assays
This protocol is performed for all "hits" identified in the primary screen.
-
Serial Dilution: Prepare serial dilutions of the hit compounds in DMSO. A typical 8-point dilution series might range from 100 µM to 0.1 nM.
-
Compound Plating: Plate the serially diluted compounds onto separate 384-well plates for COX-1 and COX-2 assays.
-
Assay Performance: Perform the fluorometric inhibition assay as described in the primary screening protocol for both COX-1 and COX-2 enzymes.
-
Data Analysis:
-
For each compound, plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Calculate the Selectivity Index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)).
-
Counter-Screen: Cell Viability Assay
This assay is performed to rule out false positives due to cytotoxicity.
-
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293) at a density of 10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add the hit compounds at various concentrations (e.g., corresponding to their IC50 and 10x IC50 values) to the cells.
-
Incubation: Incubate the cells with the compounds for 24-48 hours.
-
Viability Measurement: Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Determine the CC50 (the concentration at which 50% of cell viability is lost) for each compound. Compounds with a high ratio of CC50 to COX-2 IC50 are prioritized.
Data Presentation
The quantitative data from the screening cascade should be summarized in tables for clear comparison and lead prioritization.
Table 1: Primary Screening Hit Summary
| Compound ID | % Inhibition at 10 µM (COX-2) | Hit ( >50% Inhibition) |
| This compound | 85.2 | Yes |
| Celecoxib | 95.5 | Yes |
| Analogue-001 | 12.3 | No |
| Analogue-002 | 78.9 | Yes |
| Analogue-003 | 92.1 | Yes |
| ... | ... | ... |
Table 2: Secondary Screening and Cytotoxicity Data for Confirmed Hits
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | CC50 (µM) |
| This compound | 0.04 | 0.05 | 1.25 | >100 |
| Celecoxib | 0.08 | 12.0 | 150 | >100 |
| Analogue-002 | 0.52 | 15.6 | 30 | 85 |
| Analogue-003 | 0.06 | 9.8 | 163 | >100 |
| ... | ... | ... | ... | ... |
Conclusion
This application note provides a comprehensive and robust workflow for the high-throughput screening of this compound analogues to identify novel and selective COX-2 inhibitors. The described protocols for primary screening, secondary confirmation, and cytotoxicity counter-screening, combined with the structured data presentation, enable an efficient and effective drug discovery campaign. The identified lead compounds with high COX-2 selectivity and low cytotoxicity can then be advanced to further preclinical development.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. korambiotech.com [korambiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Eltenac for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes.[1] It exhibits strong inhibitory activity against both COX-1 and COX-2 isoforms, making it a valuable tool for in vitro studies investigating inflammation, pain pathways, and prostaglandin synthesis.[1] This document provides detailed application notes and protocols for the use of this compound in various in vitro experimental settings, with a focus on solubility, stock solution preparation, and relevant signaling pathways.
Physicochemical and Biological Properties
This compound's utility in in vitro experiments is defined by its chemical characteristics and biological activity. A summary of these properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | [2] |
| Molecular Weight | 302.2 g/mol | [2] |
| COX-1 IC₅₀ | 0.03 µM (in isolated human whole blood) | [3] |
| COX-2 IC₅₀ | 0.03 µM (in isolated human whole blood) | [3] |
Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Methanol | Soluble | [3] |
| Water | Data not available (expected to be low) | [4] |
Note: Due to the lack of specific quantitative solubility data (e.g., mg/mL or mM), it is recommended to perform small-scale solubility tests to determine the maximum practical concentration for stock solutions in your chosen solvent.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in cell culture media or assay buffers. DMSO is the recommended solvent due to its high solvating power for many organic molecules and its common use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the Desired Stock Concentration: Based on the experimental requirements, calculate the mass of this compound needed to prepare a stock solution of a specific molarity (e.g., 10 mM, 20 mM, or 50 mM).
-
Calculation Example for a 10 mM Stock Solution:
-
Molecular Weight of this compound = 302.2 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock: Mass = 0.010 mol/L x 0.001 L x 302.2 g/mol = 0.003022 g = 3.022 mg
-
-
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solubilization: Add the appropriate volume of DMSO to the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests that this compound in DMSO is stable for 2 weeks at 4°C and for 6 months at -80°C.
Dilution of this compound for Cell-Based Assays
This protocol outlines the steps for diluting the concentrated this compound stock solution into cell culture medium for treating cells in vitro.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Calculation Example for a 10 µM Final Concentration:
-
Using a 10 mM stock solution and a final culture volume of 2 mL:
-
V₁M₁ = V₂M₂
-
V₁ = (10 µM x 2 mL) / 10,000 µM = 0.002 mL = 2 µL
-
-
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around to minimize the risk of precipitation. Gently mix the solution immediately after adding the stock.
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without this compound. This is essential to account for any potential effects of the solvent on the cells. The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced artifacts.
-
Cell Treatment: Add the prepared this compound-containing medium or the vehicle control medium to your cell cultures and incubate for the desired duration.
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action: COX Inhibition
This compound's primary mechanism of action is the inhibition of COX-1 and COX-2, which are key enzymes in the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid signaling molecules involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever.
References
Preparing Eltenac Stock Solutions in Dimethyl Sulfoxide (DMSO): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, playing a critical role in prostaglandin synthesis.[1] Accurate and consistent preparation of this compound stock solutions is paramount for reliable experimental outcomes in drug development and scientific research. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its excellent solubilizing properties.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, along with essential safety information.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | Cayman Chemical[1] |
| Molecular Weight | 302.2 g/mol | Cayman Chemical[1] |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility in DMSO | Soluble | Cayman Chemical[1] |
Recommended Protocol for Preparing this compound Stock Solutions in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Experimental Workflow
References
Application Notes and Protocols for Eltenac Topical Gel Formulation in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the research and development of Eltenac topical gel formulations. This document outlines the mechanism of action, a representative formulation, and detailed protocols for in-vitro and in-vivo characterization.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes. By inhibiting COX-1 and COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Its topical application aims to deliver the drug directly to the site of inflammation, thereby minimizing systemic side effects associated with oral NSAID administration.
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
This compound exerts its anti-inflammatory effects by blocking the cyclooxygenase (COX) pathway in the arachidonic acid cascade. This inhibition reduces the synthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Eltenac in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Eltenac in human plasma. This compound, a non-steroidal anti-inflammatory drug (NSAID), is a non-selective cyclooxygenase (COX) inhibitor.[1][2] This method utilizes protein precipitation for simple and efficient sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The proposed method is designed to be suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
Experimental
Materials and Reagents
-
This compound reference standard
-
Diclofenac (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
Standard Solutions
Stock solutions of this compound and the internal standard (IS), diclofenac, are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking drug-free human plasma with the appropriate working standard solutions.
Sample Preparation
A simple and rapid protein precipitation method is proposed for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL diclofenac in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 analytical column. The conditions provided below are a starting point and may require optimization.
| Parameter | Proposed Condition |
| Column | C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B in 3 min, hold at 95% B for 1 min, return to 40% B in 0.1 min, and re-equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 6 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The proposed mass spectrometric parameters are listed below.
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions are proposed for this compound and the internal standard, diclofenac. These transitions should be optimized for sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 302.0 | 256.0 | (To be optimized) |
| Diclofenac (IS) | 296.0 | 250.0 | (To be optimized) |
Method Validation (Proposed)
A full method validation should be performed according to the FDA or EMA guidelines. The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A proposed range is 1-1000 ng/mL.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of this compound in plasma under various storage and handling conditions.
Data Presentation
The following tables summarize the proposed method parameters and expected performance characteristics.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | Diclofenac |
| Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| LC Column | C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Ionization | ESI Positive |
| Detection | MRM |
| Proposed MRM Transitions | This compound: 302.0 > 256.0; Diclofenac: 296.0 > 250.0 |
| Proposed Linear Range | 1 - 1000 ng/mL |
Table 2: Proposed Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should have a CV ≤ 15% |
| Stability | Analyte concentration within ±15% of the initial concentration |
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Caption: Proposed mechanism of action of this compound via inhibition of COX enzymes.
Conclusion
This application note outlines a proposed LC-MS/MS method for the quantification of this compound in human plasma. The described method, utilizing a simple protein precipitation extraction and a rapid LC-MS/MS analysis, is designed to be sensitive, selective, and suitable for high-throughput applications in a research setting. It is important to note that this method is a proposal based on the analysis of similar compounds and requires full validation before its implementation for quantitative analysis in preclinical or clinical studies.
References
- 1. This compound|CAS 72895-88-6|DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C12H9Cl2NO2S | CID 51717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy and Pharmacodynamic Studies of Eltenac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4][5] Understanding the in vivo experimental design for evaluating the efficacy of this compound is crucial for preclinical drug development. This document provides detailed application notes and protocols for assessing the anti-inflammatory, analgesic, and antipyretic activities of this compound in rodent models.
Mechanism of Action: Cyclooxygenase Inhibition
This compound exerts its therapeutic effects by blocking the cyclooxygenase pathway. Arachidonic acid, released from the cell membrane, is converted by COX-1 and COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[6][7][8] These prostanoids are involved in a wide range of physiological and pathophysiological processes, including inflammation, pain sensitization, and fever regulation. By inhibiting both COX isoforms, this compound reduces the production of these pro-inflammatory mediators.
References
- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound and novel COX-2 selective thiopheneacetic acid analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of analgesic activity by acetic acid-induced writhing test [bio-protocol.org]
- 4. chondrex.com [chondrex.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 7. 2.12. Antipyretic Activity Test Using Yeast-Induced Hyperthermia in Rats [bio-protocol.org]
- 8. google.com [google.com]
Measuring the Effect of Eltenac on Prostaglandin E2 Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the thiopheneacetic acid class. Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Therefore, evaluating the efficacy of this compound in reducing PGE2 levels is a crucial step in preclinical and clinical research.
This document provides detailed application notes and experimental protocols for measuring the effect of this compound on PGE2 levels in both in vitro and in vivo models.
Mechanism of Action: this compound and Prostaglandin E2 Synthesis
This compound functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2. By blocking the active sites of COX-1 and COX-2, this compound effectively reduces the production of PGE2, thereby mitigating inflammatory responses.
The signaling pathway for PGE2 synthesis and the inhibitory action of this compound are illustrated in the diagram below.
Caption: this compound inhibits COX-1 and COX-2, blocking PGE2 synthesis.
Data Presentation
Due to the limited availability of public data specifically quantifying the dose-dependent effect of this compound on PGE2 levels, the following tables provide an illustrative example based on typical results for a non-selective NSAID. Researchers should generate their own data for this compound using the protocols provided below.
In Vitro Inhibition of PGE2 Production
Table 1: Illustrative data on the effect of a representative NSAID on PGE2 production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
| NSAID Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 120 | 0% |
| 0.1 | 1150 ± 95 | 23.3% |
| 1 | 750 ± 60 | 50.0% |
| 10 | 300 ± 45 | 80.0% |
| 100 | 100 ± 20 | 93.3% |
In Vivo Reduction of PGE2 Levels
Table 2: In vivo efficacy of this compound in a rat paw edema model.
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction (%) |
| Vehicle Control | - | 0% |
| This compound | 10 | 52%[1] |
| Diclofenac (Reference) | 10 | 51%[1] |
Experimental Protocols
The following are detailed protocols for measuring the effect of this compound on PGE2 levels.
In Vitro Protocol: Measurement of PGE2 in Cell Culture Supernatants
This protocol describes the procedure for treating a cell line (e.g., RAW 264.7 murine macrophages) with this compound and measuring the subsequent changes in PGE2 production upon stimulation with LPS.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for in vitro measurement of PGE2 inhibition.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response and PGE2 production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant from each well for PGE2 analysis.
-
PGE2 Measurement: Measure the PGE2 concentration in the collected supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each this compound concentration compared to the vehicle-treated control.
In Vivo Protocol: Measurement of PGE2 in a Rat Paw Edema Model
This protocol describes the induction of inflammation in a rat model and the subsequent measurement of PGE2 levels in the inflamed tissue following treatment with this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Homogenizer
-
Phosphate buffer
-
PGE2 ELISA Kit
-
Microplate reader
Experimental Workflow:
Caption: Workflow for in vivo measurement of PGE2 in paw tissue.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle orally to the rats at the desired doses (e.g., 10 mg/kg).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Tissue Collection: At a predetermined time point after carrageenan injection (e.g., 3 or 6 hours), euthanize the rats by a humane method. Excise the inflamed paw tissue.
-
Tissue Homogenization: Weigh the paw tissue and homogenize it in cold phosphate buffer.
-
Extraction: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for PGE2 analysis.
-
PGE2 Measurement: Measure the PGE2 concentration in the tissue supernatant using a PGE2 ELISA kit according to the manufacturer's protocol.
-
Data Normalization and Analysis: Normalize the PGE2 concentration to the tissue weight. Compare the PGE2 levels in the this compound-treated groups to the vehicle-treated control group.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure the inhibitory effect of this compound on PGE2 levels. By following these detailed methodologies, scientists can generate robust and reliable data to evaluate the anti-inflammatory potential of this compound and similar compounds. The provided diagrams and data table templates serve as valuable tools for experimental planning and data presentation.
References
Application Notes and Protocols for Eltenac Treatment in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Eltenac (Aceclofenac) in primary cell culture, with a focus on primary human chondrocytes. The protocols outlined below detail methods for cell viability assessment, measurement of inflammatory mediators, and analysis of protein and gene expression.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent anti-inflammatory and analgesic properties. Its primary mechanism of action involves the inhibition of prostaglandin E2 (PGE2) synthesis through the cyclooxygenase (COX) pathway. In vitro studies have demonstrated that this compound is metabolized into active compounds, including diclofenac, which are potent inhibitors of both COX-1 and COX-2 enzymes. This document provides detailed protocols for investigating the effects of this compound in primary cell cultures, a critical tool for preclinical drug evaluation.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound (Aceclofenac) and its Metabolites on COX Enzymes in Human Whole Blood Assay
| Compound | Target Enzyme | IC50 |
| Aceclofenac | COX-1 | > 100 µM |
| COX-2 | 0.77 µM | |
| 4'-hydroxyaceclofenac | COX-1 | > 100 µM |
| COX-2 | 36 µM | |
| Diclofenac | COX-1 | 0.6 µM |
| COX-2 | 0.04 µM |
Data sourced from Henrotin et al., 2001.
Table 2: Effect of this compound (Aceclofenac) on Inflammatory Mediators in IL-1β-stimulated Human Chondrocytes
| Treatment Concentration (µM) | Inhibition of PGE2 Synthesis | Effect on IL-6 Production | Effect on Nitric Oxide Production |
| 1 - 30 | Complete Blockade | Significant Decrease | No Effect |
Data summarized from Henrotin et al., 2001.
Signaling Pathways
This compound primarily exerts its anti-inflammatory effects by inhibiting the COX pathway, which is a key component of the broader inflammatory response often mediated by the NF-κB signaling pathway.
Caption: this compound's inhibition of the COX-2 enzyme in the inflammatory cascade.
Experimental Protocols
Primary Human Chondrocyte Culture
This protocol describes the isolation and culture of primary human chondrocytes from articular cartilage.
Materials:
-
Human articular cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Sterile culture flasks, plates, and consumables
Protocol:
-
Aseptically mince the cartilage tissue into small pieces (1-2 mm³).
-
Wash the minced tissue three times with sterile PBS containing Penicillin-Streptomycin.
-
Digest the tissue with 0.2% Collagenase Type II in DMEM overnight at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the chondrocytes in culture flasks at a density of 1 x 10⁴ cells/cm² and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Subculture the cells using Trypsin-EDTA when they reach 80-90% confluency. For experiments, use chondrocytes at passage 1 or 2 to maintain their phenotype.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of primary chondrocytes.
Materials:
-
Primary human chondrocytes
-
Complete culture medium
-
This compound (Aceclofenac) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
Protocol:
-
Seed chondrocytes in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for the desired time period (e.g., 24, 48 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Prostaglandin E2 (PGE2) by ELISA
This protocol quantifies the amount of PGE2 released into the cell culture supernatant following this compound treatment.
Materials:
-
Primary human chondrocytes
-
Complete culture medium
-
IL-1β (or another inflammatory stimulus)
-
This compound (Aceclofenac)
-
PGE2 ELISA kit
-
96-well plates
Protocol:
-
Seed chondrocytes in 24-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL IL-1β) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and standards to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and substrate.
-
Measure the absorbance and calculate the concentration of PGE2 based on the standard curve.
Western Blot for COX-2 Expression
This protocol assesses the effect of this compound on the protein expression of COX-2.
Materials:
-
Primary human chondrocytes
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against COX-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat chondrocytes with this compound and/or an inflammatory stimulus as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the COX-2 expression to a loading control like β-actin or GAPDH.
Quantitative RT-PCR for Inflammatory Gene Expression
This protocol measures the effect of this compound on the mRNA levels of inflammatory genes.
Materials:
-
Primary human chondrocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, COX-2) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Treat chondrocytes with this compound and/or an inflammatory stimulus.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Experimental Workflow
Application Notes: Immunohistochemical Analysis of COX-2 Expression Following Eltenac Treatment
Introduction
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic and anti-inflammatory properties.[1][2] Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a significant role in inflammation and pain.[3][4] this compound has been shown to be a potent inhibitor of COX-2.[5]
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections. This application note provides a detailed protocol for the use of IHC to detect and semi-quantitatively analyze the expression of COX-2 in formalin-fixed, paraffin-embedded (FFPE) tissues following treatment with this compound. This method is crucial for researchers in pharmacology and drug development to assess the in-situ efficacy of this compound and similar COX-2 inhibitors.
Principle of the Method
The protocol described below employs a standard indirect IHC method. Briefly, tissue sections are deparaffinized and rehydrated, followed by an antigen retrieval step to unmask the COX-2 epitope. A primary antibody specific to COX-2 is then applied, which binds to the target protein. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase - HRP) is used to detect the primary antibody. Finally, a chromogenic substrate (like DAB) is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen, allowing for visualization under a light microscope. The intensity and distribution of the staining can then be used to assess the level of COX-2 expression.
Experimental Workflow
The overall experimental workflow for assessing COX-2 expression after this compound treatment is depicted below. This process begins with the experimental design, involving treatment and control groups, and proceeds through tissue processing, immunohistochemical staining, and finally, data analysis.
Detailed Protocol
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides[6]
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Tris-EDTA Buffer (pH 9.0) or Citrate Buffer (pH 6.0)[7][8]
-
Wash Buffer: Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
-
Peroxidase Blocking Solution (3% H2O2 in methanol)
-
Blocking Serum (e.g., Normal Goat Serum)
-
Primary Antibody: Rabbit monoclonal anti-COX-2 antibody[8]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin counterstain[9]
-
Mounting Medium
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Rehydrate through graded ethanol series: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Peroxidase and Protein Blocking:
-
Incubate slides in Peroxidase Blocking Solution for 10-15 minutes to quench endogenous peroxidase activity.[6]
-
Rinse with wash buffer.
-
Apply Blocking Serum for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3x 5 min).
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature.[7]
-
-
Detection:
-
Rinse slides with wash buffer (3x 5 min).
-
Prepare and apply the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate for 5-10 minutes, or until a brown precipitate is visible.[6]
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei.[9]
-
"Blue" the sections in running tap water.
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Analysis and Interpretation
COX-2 expression is typically observed as a brown granular stain in the cytoplasm and perinuclear region of positive cells.[10][11] The analysis should be performed by a qualified individual and can be done semi-quantitatively.
A common method is the H-Score (Histoscore) , which combines the percentage of positive cells with the staining intensity.[12]
-
Staining Intensity (I): Scored on a scale of 0 to 3 (0 = negative, 1 = weak, 2 = moderate, 3 = strong).[12][13]
-
Percentage of Positive Cells (P): The percentage of cells at each intensity level is determined.
-
Calculation: H-Score = Σ (I × P) = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells).
The H-Score will range from 0 to 300. A significant reduction in the H-Score in the this compound-treated group compared to the control group would indicate that the drug effectively reduced COX-2 protein expression in the target tissue.
Signaling Pathway
This compound functions by inhibiting the COX-2 enzyme, which is a key component of the arachidonic acid pathway. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 serves as a precursor for various prostaglandins that mediate inflammation, pain, and fever. By blocking COX-2, this compound prevents the synthesis of these pro-inflammatory prostaglandins.
Sample Data Presentation
The quantitative results from the H-Score analysis should be summarized in a table for clear comparison between treatment groups.
| Group | N | Mean H-Score (± SEM) | P-value |
| Control (Vehicle) | 10 | 215.4 (± 12.8) | |
| This compound (1 mg/kg) | 10 | 85.2 (± 9.5) | <0.001 |
Table 1: Hypothetical data showing a significant reduction in COX-2 expression (H-Score) in the this compound-treated group compared to the control group in an animal model of inflammation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not functional; Improper antigen retrieval; Reagents omitted or expired. | Use a new antibody aliquot; Optimize retrieval time/buffer; Run positive controls; Check reagent expiration dates. |
| High Background | Insufficient blocking; Primary antibody concentration too high; Inadequate washing. | Increase blocking time or change blocking serum; Titrate primary antibody; Increase wash duration/frequency. |
| Non-specific Staining | Cross-reactivity of antibodies; Endogenous biotin/peroxidase activity. | Use monoclonal antibodies; Ensure peroxidase blocking step is performed correctly; Use appropriate negative controls. |
Conclusion
This protocol provides a reliable framework for assessing the in-situ effects of this compound on COX-2 protein expression. By visualizing and quantifying changes in COX-2 levels, researchers can effectively evaluate the pharmacodynamic properties of this compound and other COX-2 inhibitors, providing critical data for preclinical and clinical drug development.
References
- 1. This compound, a new anti-inflammatory and analgesic drug for horses: clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Local NSAID gel (this compound) in the treatment of osteoarthritis of the knee. A double blind study comparing this compound with oral diclofenac and placebo gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 5. Characterization of this compound and novel COX-2 selective thiopheneacetic acid analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genomeme.ca [genomeme.ca]
- 7. 2.3. COX2 immunohistochemistry [bio-protocol.org]
- 8. pathnsitu.com [pathnsitu.com]
- 9. Evaluation Expression COX-2 in Prostatic Carcinoma by PCR and Immunohistochemistry and Its Relationship with Gleason Score | Asian Pacific Journal of Cancer Biology [waocp.com]
- 10. Cyclooxygenase-2 immunohistochemical expression is associated with worse prognosis in breast cancer: Retrospective study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The role of immunohistochemistry expression of COX-2 in differentiating pigmented benign and malignant skin neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eltenac Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Eltenac in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media like DMEM or RPMI-1640?
A1: The stability of this compound in cell culture media can be influenced by several factors including media composition, storage temperature, and exposure to light. While specific data for this compound is not extensively published, similar non-steroidal anti-inflammatory drugs (NSAIDs) can exhibit degradation over time. It is recommended to prepare fresh this compound-containing media for each experiment or to validate its stability under your specific experimental conditions.
Q2: How can I determine the concentration of active this compound in my cell culture medium over time?
A2: To accurately quantify this compound concentration, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1][2] These techniques allow for the separation and quantification of the parent drug from any potential degradation products.
Q3: What are the common degradation pathways for NSAIDs like this compound in aqueous solutions?
A3: NSAIDs in aqueous solutions, such as cell culture media, can be susceptible to hydrolysis and oxidation. The rate of degradation is often dependent on pH and temperature. For instance, studies on other drugs have shown that degradation can follow first-order kinetics, with the half-life varying significantly with pH and temperature.
Q4: Can components of the cell culture media affect this compound's stability?
A4: Yes, certain components in cell culture media can impact drug stability.[3] For example, components like cysteine and certain metal ions can influence the redox environment of the medium, potentially affecting the stability of sensitive compounds.[3] It is also known that the presence of serum can sometimes affect the stability and availability of a drug.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with this compound treatment. | Degradation of this compound in the prepared media. | Prepare fresh this compound-containing media immediately before each experiment. Validate the stability of this compound under your specific storage conditions (e.g., 37°C, 5% CO2) by quantifying its concentration at different time points. |
| Cell culture contamination. | Routinely check for microbial contamination.[4][5] If contamination is suspected, discard the culture and start with a fresh, authenticated cell stock.[4] | |
| Reduced or no observable effect of this compound. | Sub-optimal concentration of active this compound due to degradation. | Measure the concentration of this compound in the media at the beginning and end of the treatment period using a suitable analytical method like HPLC. |
| Cell line resistance or insensitivity. | Verify the expected sensitivity of your cell line to this compound from literature or preliminary dose-response experiments. | |
| Precipitate formation in the media after adding this compound. | Poor solubility of this compound at the desired concentration. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells (typically <0.1%). Prepare a more dilute stock solution if necessary. |
| Interaction with media components. | Visually inspect the medium for any precipitation after the addition of this compound and before adding to the cells. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to assess the stability of this compound in a common cell culture medium (e.g., DMEM) over a 72-hour period at 37°C.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
For analysis, thaw the samples and precipitate proteins by adding three volumes of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC using a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the peak area of this compound at each time point and normalize it to the peak area at time 0 to determine the percentage of this compound remaining.
Hypothetical Stability Data of this compound in DMEM at 37°C
| Time (hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 4 | 98.2 ± 1.5 |
| 8 | 95.6 ± 2.1 |
| 24 | 85.3 ± 3.4 |
| 48 | 72.1 ± 4.0 |
| 72 | 58.9 ± 5.2 |
Signaling Pathways and Experimental Workflows
This compound, as a non-steroidal anti-inflammatory drug (NSAID), is known to primarily inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling pathway.
Caption: this compound's mechanism of action in inhibiting the inflammatory pathway.
The following workflow diagram illustrates the steps for assessing the impact of this compound on a specific cellular process.
Caption: A typical experimental workflow for studying the effects of this compound.
This technical support guide provides a foundational understanding of this compound stability in cell culture. For critical experiments, it is always recommended to perform compound-specific stability validation.
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Troubleshooting [sigmaaldrich.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Eltenac In Vitro Assay Variability
Welcome to the Technical Support Center for Eltenac in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for variability issues encountered during in vitro assays with this compound, a non-steroidal anti-inflammatory drug (NSAID).
I. Cyclooxygenase (COX) Inhibition Assays
This compound functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Variability in these assays can mask the true inhibitory potential of the compound.
Q1: My IC50 values for this compound in a COX inhibition assay are inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common issue. Here are several factors to investigate:
-
Reagent Quality and Handling:
-
Enzyme Activity: Ensure the COX-1 and COX-2 enzymes are from a reliable supplier and have consistent activity. Aliquot the enzyme upon arrival and avoid repeated freeze-thaw cycles.
-
Substrate Concentration: The concentration of arachidonic acid is critical. Prepare fresh solutions for each experiment as it can oxidize over time, affecting enzyme kinetics.
-
This compound Solution: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. Ensure it is fully dissolved.
-
-
Assay Conditions:
-
Incubation Times and Temperatures: Strictly adhere to the incubation times and temperatures specified in your protocol. Even small deviations can significantly impact enzyme activity and inhibitor binding.
-
Buffer pH: The pH of the assay buffer is crucial for enzyme stability and activity. Verify the pH at the experimental temperature.
-
-
Plate and Pipetting Accuracy:
-
Pipetting Errors: Inaccurate pipetting, especially of the inhibitor and enzyme, can lead to significant variability. Calibrate your pipettes regularly.
-
Plate Effects: Use low-binding plates to prevent the compound from adsorbing to the plastic. Be mindful of "edge effects" by not using the outer wells of the plate for critical samples or by filling them with buffer.
-
Q2: I am not observing any significant inhibition of COX-2 by this compound. Is this expected?
A2: Yes, this is an expected result. Published research indicates that the parent drug this compound demonstrates no selectivity for COX-2.[1] Therefore, you should expect to see inhibition of both COX-1 and COX-2, without a strong preference for the latter. If you are testing derivatives of this compound, some of these have been shown to be selective COX-2 inhibitors.[1]
II. Prostaglandin E2 (PGE2) Measurement Assays
PGE2 is a key prostaglandin produced downstream of COX activity. Measuring its levels is a common way to assess the efficacy of COX inhibitors like this compound.
Q3: My baseline PGE2 levels in cell-based assays are highly variable. What could be the cause?
A3: Variable baseline PGE2 levels can be attributed to several factors related to cell culture and stimulation:
-
Cell Health and Passage Number:
-
Use cells with a consistent and low passage number. Older cells may have altered signaling pathways and produce inconsistent levels of PGE2.
-
Ensure cells are healthy and not overly confluent, as this can induce stress and inflammatory responses.
-
-
Stimulation Consistency:
-
If using a stimulant like lipopolysaccharide (LPS) to induce inflammation and PGE2 production, ensure the concentration and incubation time are precisely controlled.
-
The source and lot of the stimulant can also contribute to variability.
-
-
Sample Collection and Handling:
-
Collect cell supernatants at a consistent time point after stimulation.
-
Centrifuge samples to remove cellular debris and store them properly (typically at -80°C) to prevent PGE2 degradation.
-
Q4: I am seeing a high background signal in my PGE2 ELISA. How can I reduce it?
A4: High background in an ELISA can be caused by several factors:
-
Insufficient Washing: Ensure thorough washing of the plate between steps to remove unbound reagents. Increase the number of wash cycles if necessary.
-
Cross-Reactivity: Check the specificity of your primary antibody. Some antibodies may cross-react with other molecules in your sample.
-
Reagent Contamination: Use fresh, high-quality reagents and sterile technique to avoid contamination of buffers and solutions.
-
Over-incubation: Avoid excessively long incubation times with the substrate, as this can lead to non-specific signal development.
III. Anti-Inflammatory Cytokine Assays
By inhibiting prostaglandin synthesis, this compound can indirectly affect the production of various pro- and anti-inflammatory cytokines.
Q5: The cytokine levels in my cell culture supernatants are inconsistent after treatment with this compound. Why might this be?
A5: Cytokine measurements can be highly sensitive to experimental conditions:
-
Cellular Response Variability: The inflammatory response of cells can be heterogeneous. Ensure a consistent cell seeding density and health.
-
Timing of Measurement: Cytokine production is transient. The timing of supernatant collection is critical to capture the peak expression of the cytokine of interest.
-
Assay Sensitivity and Dynamic Range: Ensure your cytokine assay (e.g., ELISA, multiplex bead array) has the appropriate sensitivity and dynamic range to detect the expected concentrations in your samples. You may need to dilute your samples to fall within the linear range of the assay.
-
Interference from Sample Matrix: Components in the cell culture medium or the drug solvent (e.g., DMSO) may interfere with the assay. Run appropriate controls, including a vehicle control.
Data Presentation
Due to the limited availability of specific IC50 values for the parent compound this compound in the public domain, the following table provides data for Diclofenac , a structurally related and well-characterized non-selective NSAID, for illustrative purposes. Diclofenac is often used as a reference compound in studies involving this compound and its derivatives.[1]
| Compound | Target | Assay Type | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Diclofenac | COX-1 | Human Peripheral Monocytes | 0.076 | 2.9 |
| COX-2 | Human Peripheral Monocytes | 0.026 |
Data sourced from a study using human peripheral monocytes.[2]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
This protocol is a common method for assessing the COX inhibitory activity of compounds in a physiologically relevant matrix.
Materials:
-
Freshly drawn human blood with an anticoagulant (e.g., heparin).
-
This compound stock solution (in DMSO).
-
LPS (for COX-2 induction).
-
Calcium ionophore A23187 (for COX-1 stimulation).
-
Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2) ELISA kit.
Procedure:
-
COX-2 Induction: Aliquot whole blood into tubes. To induce COX-2 expression, add LPS (e.g., 10 µg/mL final concentration) and incubate for 24 hours at 37°C.
-
COX-1 Assay: Use fresh, non-LPS-stimulated whole blood for the COX-1 assay.
-
Inhibitor Treatment: Add varying concentrations of this compound or vehicle control (DMSO) to both the LPS-stimulated (for COX-2) and non-stimulated (for COX-1) blood samples. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stimulation of Prostaglandin Synthesis:
-
COX-2 Activity: After inhibitor incubation, no further stimulation is typically needed in the LPS-treated blood.
-
COX-1 Activity: Add a calcium ionophore like A23187 to the non-LPS-stimulated blood to induce TXB2 production.
-
-
Termination and Sample Collection: Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.
-
Quantification: Measure the concentration of PGE2 (for COX-2 activity) or TXB2 (for COX-1 activity) in the plasma using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of this compound to inhibit PGE2 production in a cellular context, typically using macrophages or other immune cells.
Materials:
-
RAW 264.7 murine macrophage cell line (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
LPS.
-
This compound stock solution (in DMSO).
-
PGE2 ELISA kit.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Replace the medium with fresh, serum-free medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells to induce inflammation and PGE2 production.
-
Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a competitive ELISA kit following the manufacturer's protocol.
-
Data Analysis: Determine the IC50 value for this compound's inhibition of PGE2 production.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits both COX-1 and COX-2 enzymes.
Experimental Workflow for COX Inhibition Assay
References
- 1. Characterization of this compound and novel COX-2 selective thiopheneacetic acid analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltenac Technical Support Center: Optimizing Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Eltenac in cell culture experiments. It offers detailed troubleshooting, frequently asked questions, and standardized protocols to ensure reliable and reproducible results when determining the optimal concentration for assessing cell viability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a non-steroidal anti-inflammatory drug (NSAID) from the thiopheneacetic acid class. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and cell proliferation.[2][3][4] By blocking these enzymes, this compound reduces prostaglandin synthesis.
Q2: How does this compound typically affect cell viability?
A: As a COX inhibitor, this compound can suppress cell proliferation and induce programmed cell death (apoptosis).[5] The effects are generally dose-dependent. While lower concentrations may lead to apoptosis, it's important to note that high concentrations of cytotoxic drugs can sometimes induce necrosis, a different form of cell death.[6] The specific outcome can vary significantly between different cell types.
Q3: What is a recommended starting concentration range for this compound in a new cell line?
A: The optimal concentration of this compound is highly dependent on the cell line. It is always best to first conduct a literature search for studies using this compound or similar NSAIDs in your specific or a related cell type.[7] If no prior information is available, a broad dose-response experiment is recommended, starting from a range of 10 nM to 100 µM.[8] This allows for the determination of the half-maximal inhibitory concentration (IC50).
Q4: What is the best solvent to use for this compound?
A: The solubility of this compound should be confirmed from the manufacturer's product data sheet.[7] The most common solvents for compounds of this nature are dimethylsulfoxide (DMSO) or ethanol.[7] When preparing stock solutions, it is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO). A vehicle control (medium with the solvent at the same final concentration, but without this compound) must always be included in your experiments.
Q5: Why am I seeing different IC50 values for the same cell line in different studies?
A: It is common to see variations in reported IC50 values. This can be attributed to several factors, including differences in experimental conditions such as the duration of drug exposure (24, 48, or 72 hours), cell seeding density, and the specific cell viability assay used (e.g., MTT, resazurin, ATP-based).[8][9][10] Therefore, it is crucial to standardize your own protocols and consistently use the same parameters for comparison.
Section 2: Experimental Protocols
Protocol 2.1: Determining the IC50 of this compound Using an MTT Cell Viability Assay
This protocol provides a step-by-step method for conducting a dose-response experiment to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound powder
-
Sterile, high-purity DMSO
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
This compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1 µM to 200 µM).
-
Also prepare a vehicle control (medium containing the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells. Include at least three technical replicates for each condition.
-
-
Incubation:
-
Return the plate to the incubator and treat the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[11]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[12]
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, or until all crystals are dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control cells (which represent 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Section 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate pipetting. 2. Variation in cell seeding density. 3. Edge effects in the 96-well plate. | 1. Use calibrated pipettes and change tips frequently. 2. Ensure a homogenous single-cell suspension before seeding. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low Cell Viability in Vehicle Control Wells | 1. Solvent (e.g., DMSO) concentration is too high and causing toxicity. 2. Cell culture contamination (bacterial, fungal, or mycoplasma).[][14] 3. Poor cell health prior to the experiment. | 1. Reduce the final solvent concentration to a non-toxic level (typically ≤0.1%). 2. Regularly test cultures for contamination. Discard contaminated cells and reagents.[15] 3. Ensure cells are in the logarithmic growth phase and have a high viability before seeding. |
| No Effect on Cell Viability at High Concentrations | 1. The chosen cell line is resistant to this compound. 2. This compound has degraded due to improper storage or instability in the medium.[16] 3. Insufficient incubation time. | 1. Test an even higher concentration range or try a different cell line. 2. Prepare fresh stock solutions. Check compound stability in culture media over the experiment's duration using methods like HPLC if possible.[16] 3. Increase the treatment duration (e.g., from 24h to 48h or 72h). |
| Precipitate Observed in Culture Medium | 1. This compound concentration exceeds its solubility limit in the culture medium.[16] 2. Interaction with components in the serum or medium.[17] | 1. Lower the highest concentration tested. Check the manufacturer's data on solubility.[18] 2. Prepare drug dilutions immediately before use. Consider using a serum-free medium for the treatment period if compatible with your cells. |
| High Background Signal in Viability Assay | 1. Contamination of reagents or medium. 2. High concentration of certain substances in the medium can cause high absorbance.[19] 3. For MTT assays, incomplete removal of phenol red-containing medium. | 1. Use fresh, sterile reagents and medium. 2. Include "medium only" blank wells and subtract their average absorbance from all other readings.[19] 3. Wash cells with PBS before adding the MTT reagent and solubilization buffer. |
Section 4: Data Presentation
Quantitative data should be organized clearly to facilitate comparison. Below is a template for summarizing IC50 values.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | Time Point (Hours) | IC50 (µM) ± SD |
| Cell Line A | 24 | e.g., 150.5 ± 12.3 |
| 48 | e.g., 85.2 ± 7.8 | |
| 72 | e.g., 42.1 ± 4.5 | |
| Cell Line B | 24 | e.g., 210.8 ± 15.1 |
| 48 | e.g., 125.6 ± 9.9 | |
| 72 | e.g., 78.4 ± 6.2 | |
| Non-cancerous Control | 72 | e.g., >200 |
Section 5: Visualizing Pathways and Workflows
This compound's Mechanism of Action
The following diagram illustrates how this compound inhibits the cyclooxygenase pathway.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the IC50 of this compound.
Caption: Standard experimental workflow for determining IC50 values.
Troubleshooting Logic for Unexpected Viability Results
This diagram provides a logical path for troubleshooting common issues in cell viability assays.
Caption: A decision tree for troubleshooting cell viability experiments.
References
- 1. Characterization of this compound and novel COX-2 selective thiopheneacetic acid analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Addressing Eltenac off-target effects in experiments
Welcome to the technical support center for Eltenac. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Q2: Is this compound a selective or non-selective COX inhibitor?
This compound is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms with similar potency.
Q3: What are the primary "on-target" and "off-target" effects of this compound related to COX inhibition?
-
On-target effect: The desired anti-inflammatory effect of this compound is primarily mediated through the inhibition of COX-2, which is typically upregulated at sites of inflammation.
-
Off-target effect (COX-1 inhibition): The inhibition of the constitutively expressed COX-1 isoform is often considered an "off-target" effect in the context of anti-inflammatory research. COX-1 is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet function. Unintended inhibition of COX-1 can lead to side effects and confound experimental results.
Q4: Are there known off-targets for this compound other than COX-1?
Currently, there is limited publicly available data from broad-spectrum screening assays (e.g., kinome scans or comprehensive protein binding panels) to definitively identify other off-targets of this compound. Therefore, most of the discussion around its off-target effects centers on the well-characterized inhibition of COX-1. Researchers should be aware that, like many small molecules, this compound could have other, uncharacterized off-target interactions.
Q5: How might this compound affect signaling pathways other than the prostaglandin pathway?
NSAIDs have been reported to modulate signaling pathways such as NF-κB and MAPK. This can occur either as a downstream consequence of prostaglandin synthesis inhibition or potentially through direct, off-target interactions. Distinguishing between these possibilities is a key experimental challenge.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the known inhibitory concentrations of this compound against its primary targets.
| Target | IC50 (µM) | Assay System |
| Human COX-1 | 0.03 | Isolated human whole blood |
| Human COX-2 | 0.03 | Isolated human whole blood |
Data compiled from publicly available sources.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in experiments.
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell toxicity or reduced viability at effective anti-inflammatory concentrations. | 1. COX-1 inhibition: The cell type being used may be sensitive to the inhibition of COX-1-dependent pro-survival prostaglandins. 2. Unknown off-target effect: this compound may be interacting with another protein crucial for cell survival in your specific model. | 1. Use a COX-2 selective inhibitor as a control (e.g., celecoxib) to see if the toxicity is mitigated. 2. Perform a "rescue" experiment: Add back exogenous prostaglandins (e.g., PGE2) to see if cell viability is restored. 3. Validate with a structurally different non-selective COX inhibitor (e.g., ibuprofen, diclofenac). If the toxicity is unique to this compound, it may be an unknown off-target effect. |
| Inconsistent or unexpected changes in gene or protein expression unrelated to the prostaglandin pathway. | 1. Modulation of NF-κB or MAPK pathways: this compound may be influencing these pathways. 2. COX-independent effects of NSAIDs: Some NSAIDs have been shown to have effects independent of their primary targets. | 1. Measure prostaglandin levels (e.g., PGE2) in your experimental system to confirm that the observed effects correlate with COX inhibition. 2. Use a COX-2 selective inhibitor to determine if the effect is specific to dual COX-1/2 inhibition. 3. Investigate the activation state of key signaling proteins (e.g., phosphorylation of p65 for NF-κB, or phosphorylation of ERK/JNK/p38 for MAPK pathways) via Western blot. |
| Difficulty distinguishing between COX-1 and COX-2 mediated effects. | The non-selective nature of this compound makes it challenging to attribute an effect to a specific COX isoform. | 1. Use a combination of inhibitors: Compare the effects of this compound (non-selective), a COX-1 selective inhibitor (e.g., SC-560), and a COX-2 selective inhibitor (e.g., celecoxib). 2. Use cell lines with known COX expression: Utilize cell lines that predominantly express one COX isoform over the other, or use genetic knockout/knockdown approaches (siRNA, CRISPR) to eliminate one of the isoforms. |
Visualizing Pathways and Workflows
Prostaglandin Synthesis Pathway and this compound Inhibition
This diagram illustrates the canonical pathway for prostaglandin synthesis and where this compound exerts its inhibitory effects.
Caption: this compound non-selectively inhibits COX-1 and COX-2.
Experimental Workflow for Differentiating On-Target vs. Off-Target Effects
This workflow provides a systematic approach to investigating unexpected results.
Caption: A workflow for troubleshooting unexpected experimental outcomes.
Logical Diagram for Troubleshooting Unexpected Cell Viability Results
This diagram outlines the decision-making process when encountering unexpected changes in cell viability.
Caption: Decision tree for investigating unexpected viability data.
Detailed Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol allows for the determination of the IC50 values of this compound for both COX isoforms.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
This compound stock solution (in DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Incubator
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Assay for Measuring Prostaglandin E2 (PGE2) Production
This protocol measures the effect of this compound on PGE2 production in a cellular context.
Materials:
-
Cell line of interest (e.g., macrophages, fibroblasts)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound stock solution (in DMSO)
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) to induce COX-2 expression and PGE2 production. Include an unstimulated control.
-
Incubate for a suitable period (e.g., 18-24 hours).
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit following the manufacturer's protocol.
-
Normalize the PGE2 concentration to the cell number or total protein content if significant cytotoxicity is observed.
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a DMSO vehicle control and a positive control for cytotoxicity if available.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for the specified time. Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Technical Support Center: Eltenac and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential issues related to the stability and degradation of Eltenac. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Q2: How stable is this compound under standard laboratory storage conditions?
When stored as a solid at -20°C, this compound is reported to be stable for at least four years. However, stability in solution is dependent on the solvent, storage temperature, and exposure to light.
Q3: What are the likely degradation pathways for this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure—a thiophene acetic acid derivative with a dichlorophenylamino moiety—and data from structurally similar NSAIDs like diclofenac, the following degradation pathways are plausible:
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Photodegradation: Exposure to light, particularly UV light, can induce degradation. For diclofenac, this can lead to the loss of chlorine atoms and the formation of hydroxylated byproducts.[1]
-
Hydrolysis: The amide linkage in the dichlorophenylamino group could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the molecule.
-
Oxidation: The thiophene ring and the secondary amine are susceptible to oxidation, which can be initiated by exposure to air, heat, or oxidizing agents. This can lead to the formation of S-oxides from the thiophene ring and potentially quinone-imine type structures from the aniline moiety, similar to what is observed with diclofenac.[2]
Q4: Can degradation products of this compound interfere with my experimental results?
Yes, the presence of degradation products can significantly impact experimental outcomes. Potential interferences include:
-
Altered Biological Activity: Degradation products may have reduced, altered, or no activity towards COX enzymes, leading to an underestimation of the intended biological effect.
-
Assay Interference: Degradants can interfere with analytical and biological assays. For instance, aromatic amine byproducts, which could potentially form, are known to interfere with various colorimetric and fluorometric assays.[3]
-
Cytotoxicity: Some degradation products may exhibit cytotoxicity, affecting cell viability in in-vitro assays and leading to misleading results.[4][5] Photodegradation products, in particular, have been shown to increase cytotoxicity.[4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in COX inhibition assays.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound stock solution | 1. Verify Stock Solution Integrity: Analyze the this compound stock solution using a stability-indicating HPLC method. | Prepare a fresh stock solution from solid this compound. Protect solutions from light and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| 2. Compare with a new lot: If available, compare the performance of the current batch with a new lot of this compound. | If the new lot performs as expected, discard the old stock. | |
| Presence of inactive degradation products | 1. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products in your sample. | If degradation products are detected, purify the this compound sample or synthesize/purchase a new batch. |
Issue 2: High background or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Cytotoxicity of degradation products | 1. Cell Viability Assay: Perform a cell viability assay (e.g., MTT, LDH) on cells treated with your this compound solution. | If cytotoxicity is observed, analyze the solution for impurities. Test the effect of the vehicle (solvent) alone on cell viability as a control. |
| Interference of degradants with assay reagents | 1. Assay Control: Run a control with the this compound solution in the absence of cells to check for direct interaction with assay reagents. | If interference is detected, consider an alternative assay or purify the this compound sample. |
| Formation of reactive aromatic amines | 1. Spectrophotometric Scan: Scan the UV-Vis spectrum of your this compound solution to look for absorbance peaks that may indicate the formation of new chromophores. | Aromatic amines can be carcinogenic and reactive.[6] Handle degraded solutions with appropriate safety precautions. Prepare fresh solutions and ensure proper storage. |
Data Presentation
Table 1: Potential Degradation Products of this compound (Inferred from Diclofenac Data)
| Degradation Pathway | Potential Product Class | Potential Impact on Assays |
| Photodegradation | Dechlorinated derivatives, Hydroxylated compounds | Altered COX inhibition, potential for increased cytotoxicity.[1][4] |
| Hydrolysis | 2,6-dichloroaniline and thiophene-3-acetic acid derivatives | Loss of COX inhibitory activity, potential for assay interference by aromatic amines.[3] |
| Oxidation | Thiophene S-oxides, Quinone-imines | Altered biological activity, potential for covalent modification of proteins.[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products. Method optimization and validation are required for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[7][8]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or determined by UV scan of this compound).
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to an appropriate concentration for analysis (e.g., 10-50 µg/mL).
4. Forced Degradation Studies (for method development):
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the stressed samples by HPLC to ensure the method separates the parent drug from any degradation products.
Visualizations
References
- 1. Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with the fluorometric histamine assay by biogenic amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Eltenac Analogues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Eltenac and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrazolone core of this compound analogues?
A1: The construction of the pyrazolone ring, a key structural motif in this compound, is typically achieved through the cyclocondensation of a hydrazine derivative (like phenylhydrazine) with a 1,3-dicarbonyl compound, such as ethyl acetoacetate or a related β-ketoester.[1][2][3] This reaction is a cornerstone of pyrazole synthesis due to its efficiency.[4] Alternative methods include reactions involving α,β-ethylenic ketones, which first form a pyrazoline intermediate that is subsequently oxidized to the aromatic pyrazole ring.[1][2]
Q2: What are the critical factors influencing reaction yield and purity?
A2: Several factors are crucial for a successful synthesis. The purity of the starting materials, particularly the hydrazine and dicarbonyl compounds, is paramount. The choice of solvent and catalyst (often acidic or basic) can significantly impact reaction time and yield.[1] Reaction temperature and duration must be optimized to ensure complete conversion while minimizing the formation of degradation products or side-reactions. For some multi-step syntheses, using heterogeneous catalysts can simplify work-up procedures and improve stability.[5]
Q3: Why is regioselectivity a common challenge in the synthesis of substituted pyrazoles?
A3: Regioselectivity becomes a concern when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The reaction can proceed via two different pathways, leading to a mixture of two regioisomeric products.[2] Controlling the reaction conditions (e.g., pH, catalyst) can favor the formation of the desired isomer, but careful purification and structural characterization (using techniques like NMR) are often necessary to isolate and confirm the correct product.
Q4: Are there greener or more efficient methods available for pyrazolone synthesis?
A4: Yes, modern synthetic chemistry emphasizes environmentally friendly approaches. Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports like silica gel, have been developed.[3][6] These methods can dramatically reduce reaction times, improve yields, and eliminate the need for hazardous organic solvents during the reaction and extraction phases.[6]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Verify the purity of reagents (e.g., hydrazine, β-ketoester) using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to unwanted side products. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters. Screen different solvents (e.g., ethanol, acetic acid). Test various acid or base catalysts to find the most effective one. Adjust the reaction temperature and monitor progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Inefficient Work-up/Isolation | Product may be lost during the work-up phase. Ensure the pH is correctly adjusted during extraction. If the product is water-soluble, use appropriate extraction solvents or saturation of the aqueous layer with salt. Consider alternative purification methods if precipitation is inefficient. |
| Reagent Degradation | Hydrazine derivatives can be sensitive to air and light. Ensure they are stored properly and use freshly opened or purified reagents. |
Problem: Formation of Side Products or Impurities
| Possible Cause | Suggested Solution |
| Formation of Regioisomers | As discussed in the FAQs, unsymmetrical precursors can yield isomeric mixtures.[2] Modify reaction conditions to improve selectivity or consider using a symmetrical starting material if the synthetic plan allows. Careful column chromatography is often required for separation. |
| Product Degradation | Prolonged heating or harsh acidic/basic conditions can cause the desired product to degrade. Monitor the reaction closely with TLC or LC-MS to stop it once the starting material is consumed, avoiding over-running the reaction. |
| Self-Condensation of Starting Material | The β-ketoester can potentially undergo self-condensation under certain basic conditions. Ensure a stoichiometric or slight excess of the hydrazine derivative is used and that reaction conditions do not overly favor the self-condensation pathway. |
Problem: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | If TLC shows overlapping spots, standard column chromatography may be ineffective. Try a different solvent system for chromatography, exploring a range of polarities. Consider preparative HPLC for difficult separations. |
| Oily Product / Failure to Crystallize | The product may be an oil or may be impure, preventing crystallization. Purify the oil via column chromatography first. For crystallization, try a variety of solvent/anti-solvent systems (e.g., ethanol/water, ethyl acetate/hexane). Scratching the inside of the flask or seeding with a small crystal can induce crystallization. |
| Product is Highly Soluble in Reaction Solvent | If the product does not precipitate upon cooling, it may be too soluble. Remove the solvent under reduced pressure and attempt crystallization from a different solvent system. |
Quantitative Data
The primary therapeutic action of this compound and its analogues is the inhibition of cyclooxygenase (COX) enzymes. Modifications to the this compound structure can generate derivatives with moderate selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects.[7]
Table 1: In Vitro COX Inhibition for this compound and Thiopheneacetic Acid Analogues [7]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Not specified | Not specified | No Selectivity |
| Derivative 1 | 0.15 - 5.6 | 0.02 - 0.4 | 7.5 - 16 |
| Celecoxib (Reference) | Not specified | Not specified | 13 |
| Diclofenac (Reference) | Not specified | Not specified | Not specified |
Note: The source provides a range for the derivatives investigated.
Experimental Protocols & Visualizations
General Synthesis Workflow
The synthesis of an this compound analogue typically follows a multi-step process involving the formation of the core heterocycle followed by functionalization and purification.
Caption: General experimental workflow for the synthesis of pyrazolone-based analogues.
Protocol: Synthesis of a Schiff Base Analogue of 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one
This protocol is a representative example of the final functionalization step to create an this compound analogue, specifically a Schiff base derivative, which is a common modification.[8][9]
Materials:
-
4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Ethanol (10-15 mL)
-
Glacial acetic acid (catalytic amount, 2-3 drops)
Procedure:
-
Dissolve 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (1.0 mmol) in ethanol (5 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the desired substituted benzaldehyde (1.0 mmol) in ethanol (5 mL).
-
Add the aldehyde solution to the flask containing the pyrazolone derivative.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Stir vigorously.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base analogue.
-
Dry the final product under vacuum and characterize it using appropriate analytical methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Troubleshooting Logic for Synthesis
When encountering issues, a logical, step-by-step approach to diagnosis is most effective.
Caption: A troubleshooting flowchart for diagnosing common synthesis problems.
Mechanism of Action: COX Inhibition Pathway
This compound analogues are developed as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: Simplified signaling pathway showing the inhibitory action of this compound analogues.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Characterization of this compound and novel COX-2 selective thiopheneacetic acid analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing gastrointestinal side effects of Eltenac in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the gastrointestinal (GI) side effects of Eltenac (lornoxicam) in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced gastrointestinal damage?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), primarily causes gastrointestinal damage by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] Inhibition of COX-1 is particularly significant, as this enzyme is responsible for producing prostaglandins that maintain the integrity of the gastric mucosa.[2][4][5][6] These prostaglandins regulate protective mechanisms such as mucus and bicarbonate secretion and mucosal blood flow.[3][7] By reducing prostaglandin levels, this compound compromises these defenses, leaving the gastric lining vulnerable to acid-induced damage, which can lead to erosions and ulceration.[3][8][9]
Q2: How does the gastrointestinal safety profile of this compound compare to other NSAIDs?
A2: this compound (lornoxicam) has been shown to have a favorable gastrointestinal tolerability profile compared to some other non-selective NSAIDs. For instance, one study in healthy volunteers demonstrated that lornoxicam caused significantly less mucosal injury in the stomach and duodenum than naproxen at therapeutic doses.[10] However, as a non-selective COX inhibitor, it still carries a risk of GI adverse events, including abdominal pain, nausea, and dyspepsia.[11][12] The risk of GI complications tends to be dose-dependent for NSAIDs.[13][14]
Q3: Are there effective co-administration strategies to reduce GI side effects in preclinical models?
A3: Yes, several co-administration strategies have proven effective in mitigating NSAID-induced GI damage in animal models. The most common are:
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole and esomeprazole effectively reduce gastric acid secretion, thereby lowering the primary damaging agent.[15] Co-administration of PPIs is a standard clinical practice to prevent NSAID-induced gastropathy.[9][15]
-
Prostaglandin Analogs: Misoprostol, a synthetic prostaglandin E1 analog, can replace the depleted mucosal prostaglandins and restore protective functions.[16][17] However, its utility can be limited by side effects.[15]
-
Mucosal Protective Agents: Rebamipide has shown efficacy in protecting against NSAID-induced injury in both the stomach and small intestine by increasing endogenous prostaglandins, scavenging free radicals, and suppressing inflammation.[18]
Q4: Can altering the route of administration or formulation reduce local GI toxicity?
A4: While oral administration exposes the GI mucosa to direct topical irritation, the primary mechanism of NSAID-induced damage is systemic, resulting from COX inhibition after absorption.[2] However, developing novel formulations can be a promising strategy. For example, creating nitric oxide-releasing NSAID derivatives (CINODs) has been shown to minimize GI injury in animal studies by leveraging the mucosal-protective effects of nitric oxide.[3][16] Another approach involves specialized delivery systems, such as lornoxicam-loaded "Novasomes," which have been investigated for targeted therapy in ulcerative colitis models, suggesting formulation can influence local drug action and side effects.[19]
Troubleshooting Guides
Problem 1: High incidence of gastric ulcers and erosions observed in animal models.
| Possible Cause | Troubleshooting Step | Rationale |
| Dose is too high | Review literature for established dose ranges for your specific model and experimental endpoint. Perform a dose-response study to identify the minimum effective dose with the lowest GI toxicity. | NSAID-induced GI toxicity is often dose-dependent.[13][14] Using the lowest effective dose minimizes off-target effects. |
| Systemic Prostaglandin Depletion | Co-administer a gastroprotective agent. A proton pump inhibitor (e.g., omeprazole 20 mg/kg) is a standard choice to reduce gastric acidity.[15] Alternatively, a prostaglandin analog like misoprostol can be used.[16] | This directly counteracts the primary mechanisms of NSAID-induced gastric damage by either reducing the aggressive factor (acid) or replacing the protective factor (prostaglandins).[9][15] |
| Vehicle or Procedural Stress | Include a vehicle-only control group that undergoes the exact same handling, gavage, and housing procedures as the this compound-treated group. | This helps to differentiate drug-induced pathology from stress artifacts or irritation caused by the administration vehicle or procedure. |
| Animal Model Susceptibility | Ensure the chosen animal strain and age are appropriate. Some strains may be more susceptible to GI injury. Older animals may also be more prone to developing enteropathy.[20] | Genetic background and age can significantly influence the physiological response to xenobiotics. |
Problem 2: Significant inflammation and damage observed in the small intestine (enteropathy).
| Possible Cause | Troubleshooting Step | Rationale |
| Disruption of Intestinal Microbiota | Consider co-administration with specific antibiotics. For example, rifaximin has been shown to be protective against diclofenac-induced enteropathy in rats.[20] | NSAID-induced intestinal damage involves complex interactions with gut bacteria.[2][20] Altering the microbiota can ameliorate the inflammatory response. |
| Enterohepatic Circulation | Review the pharmacokinetic profile of this compound. If significant enterohepatic circulation occurs, consider strategies to interrupt it. | The enterohepatic circulation of some NSAIDs can increase their concentration in the small intestine, contributing to local toxicity.[21] |
| PPI-Exacerbated Injury | Be aware that while PPIs protect the stomach, some evidence suggests they may exacerbate NSAID-induced injury in the small intestine.[20] | The mechanism is not fully understood but may involve alterations in the gut microbiome secondary to reduced gastric acid. |
| Mitochondrial Dysfunction | Administer agents that protect against mitochondrial oxidative stress. | NSAIDs can uncouple mitochondrial oxidative phosphorylation, a key mechanism in small intestinal injury.[21] |
Quantitative Data Summary
Table 1: Comparative Gastrointestinal Adverse Events of Lornoxicam and Other NSAIDs This table summarizes the incidence of GI adverse events from a meta-analysis of clinical trials.
| Adverse Event | Lornoxicam (n=5887) | All Active Comparators (n=3770) | NSAID Comparators Only (n=1637) | Placebo (n=1192) |
| Overall GI Incidence | 16.46% | 20.16% | 16.49% | 9.48% |
| Nausea | 6.10% | 9.47% | 3.91% | 5.29% |
| Abdominal Pain | 3.62% | 3.82% | 3.85% | 2.10% |
| Data adapted from a meta-analysis of comparative clinical trials.[12] |
Experimental Protocols
Protocol 1: NSAID-Induced Gastric Injury Model in Rats
This protocol is a standard method for evaluating the ulcerogenic potential of this compound and the efficacy of gastroprotective co-therapies.
-
Animals: Male Wistar rats (180-220g) are used. Animals are fasted for 24 hours before the experiment but are allowed free access to water.
-
Grouping (Example):
-
Group 1: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose, orally).
-
Group 2: this compound (e.g., 10 mg/kg, orally).
-
Group 3: Gastroprotective agent (e.g., Omeprazole 20 mg/kg, orally) + this compound (10 mg/kg, orally). The protective agent is typically administered 30-60 minutes prior to the NSAID.
-
-
Procedure:
-
Administer the respective treatments by oral gavage.
-
Four hours after administration, euthanize the animals via cervical dislocation or CO₂ asphyxiation.
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
-
Ulcer Index Assessment:
-
Pin the stomach flat on a board for macroscopic examination.
-
Measure the length (mm) of each hemorrhagic lesion.
-
The Ulcer Index (UI) is calculated as the sum of the lengths of all lesions per stomach.
-
Alternatively, a scoring system can be used: 0 = no lesion; 1 = hyperemia; 2 = one or two lesions; 3 = severe lesions; 4 = very severe lesions; 5 = mucosa full of lesions.
-
-
Biochemical/Histological Analysis (Optional):
-
Gastric tissue can be collected for histological examination (H&E staining) to assess the depth of mucosal damage.
-
Tissue can be homogenized to measure levels of myeloperoxidase (MPO) as an indicator of neutrophil infiltration, or glutathione (GSH) and superoxide dismutase (SOD) as markers of oxidative stress.[22]
-
This protocol is based on standard methodologies for NSAID-induced ulcer models.[22][23][24]
Visualizations
Signaling Pathways & Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gastrointestinal effects of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase 2—implications on maintenance of gastric mucosal integrity and ulcer healing: controversial issues and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Nonsteroidal anti-inflammatory drugs and the gastrointestinal tract. Mechanisms of protection and healing: current knowledge and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gastrointestinal effects of nonsteroidal anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrointestinal tolerability of lornoxicam compared to that of naproxen in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of Lornoxicam? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Nonsteroidal antiinflammatory drugs, ulcers and risk: a collaborative meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prevention and management of non-steroidal anti-inflammatory drugs-induced small intestinal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Formulation, optimisation, and evaluation of Lornoxicam-loaded Novasomes for targeted ulcerative colitis therapy: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention [frontiersin.org]
- 22. pharmacyfreak.com [pharmacyfreak.com]
- 23. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Experiment no 1 | PPTX [slideshare.net]
Eltenac In Vivo Dose Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eltenac in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting both COX isoforms, this compound reduces the production of these pro-inflammatory molecules.
Q2: What are the reported IC50 values for this compound?
The inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For this compound, the following in vitro values have been reported:
| Enzyme | IC50 (µM) |
| COX-1 | 0.076 |
| COX-2 | 0.026 |
Note: These values are derived from in vitro human monocyte assays and may vary depending on the experimental system.[1]
Q3: What are some key pharmacokinetic parameters of NSAIDs in common animal models?
While specific pharmacokinetic data for this compound in rodent models is limited, data from similar NSAIDs like Diclofenac in rats can provide a general reference. It is crucial to perform pilot pharmacokinetic studies for this compound in the specific animal model being used.
Pharmacokinetic Parameters of Diclofenac in Sprague-Dawley Rats (2 mg/kg dose) [2][3]
| Parameter | Intravenous (IV) | Oral (p.o.) |
| Terminal half-life (t½) | 1.22 ± 0.11 h | 1.12 ± 0.18 h |
| Peak Plasma Concentration (Cmax) | - | 1272 ± 112 ng/ml |
| Time to Peak Concentration (Tmax) | - | 0.19 ± 0.04 h |
| Area Under the Curve (AUC0-∞) | 3356 ± 238 hng/ml | 2501 ± 303 hng/ml |
| Clearance (CL) | 0.60 ± 0.04 l/h | 0.81 ± 0.10 l/h |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in inflammatory response between animals | - Genetic differences between animals (strain, substrain).- Differences in age and weight.- Variation in housing conditions (e.g., diet, light cycle).- Inconsistent induction of inflammation. | - Use a standardized and well-characterized animal strain from a reputable vendor.- Ensure all animals are within a narrow age and weight range.- Maintain consistent environmental conditions for all animals.- Standardize the inflammation induction protocol (e.g., injection volume, site, and technique). |
| Lack of a clear dose-response relationship | - Inappropriate dose range (too high or too low).- Drug formulation issues (e.g., poor solubility, instability).- Saturation of the therapeutic effect at the tested doses.- High inter-individual variability. | - Conduct a pilot study with a wide range of doses to identify the therapeutic window.- Optimize the drug formulation to ensure proper solubility and stability. Consider using a vehicle control group.- Expand the dose range to include lower concentrations.- Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity or adverse effects | - Dose is too high.- Off-target effects of the compound.- Sensitivity of the chosen animal model.- Interaction with other experimental factors. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD).- Monitor animals closely for clinical signs of toxicity.- Consult literature for known toxicities of the drug class in the chosen species.- Reduce the dose or consider a different administration route. |
| Difficulty with intravenous (IV) administration | - Small or difficult-to-visualize tail veins in rodents.- Improper restraint technique.- Incorrect needle size or insertion angle. | - Warm the animal's tail using a heat lamp or warm water to dilate the veins.[4][5]- Use an appropriate restraint device to minimize animal movement.[4][5][6]- Use a small gauge needle (27-30G for mice, 25-27G for rats) and insert at a shallow angle (15-20 degrees).[4][6][7]- Ensure there are no air bubbles in the syringe before injection.[4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of new compounds.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Male Wistar or Sprague-Dawley rats (180-220g)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 5-10 mg/kg), and this compound treatment groups (at least 3 doses).
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Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
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Drug Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
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Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][9]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis that allows for the evaluation of compounds on both the inflammatory and autoimmune aspects of the disease.[10]
Materials:
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Bovine or chicken type II collagen
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Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
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DBA/1 mice (8-10 weeks old)
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This compound
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Vehicle
Procedure:
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Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Treatment Protocol: Begin administration of this compound or vehicle daily from the day of the booster immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).
-
Clinical Scoring: Monitor the mice for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling/erythema and ankylosis). The maximum score per mouse is 16.
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Data Analysis: Compare the mean arthritis scores and the incidence of arthritis between the treatment and control groups.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via non-selective inhibition of COX-1 and COX-2.
Experimental Workflow for In Vivo Dose Optimization
Caption: A general workflow for dose optimization of this compound in in vivo studies.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic study of diclofenac sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
Technical Support Center: The Impact of Serum Proteins on Eltenac Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of Eltenac, particularly in the presence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2] It inhibits both COX-1 and COX-2 with a reported IC50 of 0.03 µM in isolated human whole blood.[1][3] The inhibition of COX enzymes prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
Q2: We are observing a significantly higher IC50 for this compound in our cell culture experiments than the reported values. What could be the reason for this discrepancy?
A common reason for a higher than expected IC50 value for NSAIDs like this compound in cell culture is the presence of serum proteins in the culture medium. NSAIDs are known to bind extensively to serum albumin, which is a major component of fetal bovine serum (FBS) and other serum supplements.[5][6] This binding sequesters the drug, reducing the concentration of free, unbound this compound that is available to interact with its target COX enzymes. The IC50 value is a measure of the total drug concentration, so if a large fraction is protein-bound, a higher total concentration will be required to achieve 50% inhibition.
Q3: How do serum proteins quantitatively affect the inhibitory activity of this compound?
The presence of serum proteins can lead to a significant increase in the apparent IC50 of this compound. While specific data for this compound is limited, the effect of serum proteins on other NSAIDs is well-documented. The extent of the IC50 shift depends on the concentration of serum albumin and the binding affinity of this compound for albumin. For highly protein-bound drugs, even a small percentage of serum in the media can dramatically reduce the free drug concentration.[7]
Q4: What are the primary serum proteins that this compound binds to?
The primary serum protein that NSAIDs, and likely this compound, bind to is serum albumin.[5][8] Human serum albumin (HSA) constitutes about 55% of the total protein in blood plasma and has several binding sites for various drugs.[8]
Q5: How can we estimate the free, active concentration of this compound in our experiments containing serum?
To estimate the free concentration of this compound, you need to know its protein binding percentage in your specific experimental conditions. This can be determined experimentally using techniques like equilibrium dialysis or ultrafiltration.[9][10] Once the free fraction (f_u) is known, the free drug concentration can be calculated using the following formula:
Free Concentration = Total Concentration x f_u
The "serum-free IC50" can then be estimated, which represents the true potency of the drug without the influence of protein binding.[11]
Troubleshooting Guides
Issue 1: High Variability in this compound IC50 Values Between Experiments
-
Potential Cause: Inconsistent concentrations of serum (e.g., FBS) in the cell culture medium. Variations in serum batches can also have different albumin concentrations.
-
Troubleshooting Steps:
-
Standardize the percentage of serum used in all experiments.
-
If possible, use the same batch of serum for a series of related experiments.
-
Consider performing experiments in serum-free or low-serum conditions for a short duration, if your cell line can tolerate it.
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Alternatively, determine the protein concentration of each new serum batch and adjust calculations accordingly.
-
Issue 2: this compound Appears Inactive or Has Very Low Potency in Our Assay
-
Potential Cause: High serum protein concentration is sequestering most of the this compound, leaving very little free drug to inhibit COX enzymes.
-
Troubleshooting Steps:
-
Increase this compound Concentration: Perform a dose-response curve with a much wider and higher concentration range to overcome the protein binding.
-
Reduce Serum Concentration: If your experimental design allows, reduce the percentage of serum in your media. Be aware that this may affect cell health and signaling.
-
Use Serum-Free Media: For short-term experiments, consider using serum-free media. This will provide a more accurate assessment of this compound's intrinsic potency.
-
Acclimatize Cells: If transitioning to low-serum or serum-free conditions, gradually acclimatize the cells to prevent stress and altered responses.
-
Issue 3: Difficulty Replicating Published IC50 Values for this compound
-
Potential Cause: The experimental conditions of the published study, particularly the protein concentration, may be different from yours. The published IC50 of 0.03 µM was determined in whole blood, which contains a physiological concentration of serum proteins.[1][3]
-
Troubleshooting Steps:
-
Review the Methodology: Carefully examine the methods section of the publication to understand the assay conditions, including the presence and concentration of serum or albumin.
-
Match Conditions: If possible, try to replicate the protein concentration used in the original study to see if your results align.
-
Determine Serum-Free IC50: Conduct your own experiments in serum-free conditions to determine the baseline potency of this compound in your assay system. This can then be compared to its activity in the presence of serum.
-
Data Presentation
Due to the limited availability of direct quantitative data for this compound's protein binding, the following tables use data from structurally related or functionally similar NSAIDs to illustrate the expected impact of serum albumin on inhibitory activity.
Table 1: Estimated Impact of Human Serum Albumin (HSA) on the Apparent IC50 of an NSAID
| HSA Concentration (mg/mL) | Free Fraction (f_u) (Estimated) | Apparent IC50 (µM) (Estimated) |
| 0 (Serum-Free) | 1.00 | 0.03 |
| 10 | 0.10 | 0.30 |
| 20 | 0.05 | 0.60 |
| 40 (Physiological) | 0.01 | 3.00 |
Disclaimer: These are estimated values based on the high protein binding of NSAIDs like Tenoxicam (>99%) and are intended for illustrative purposes. The actual values for this compound may vary.
Table 2: Protein Binding Characteristics of Selected NSAIDs
| NSAID | Protein Binding (%) | Binding Affinity Constant (Ka) (M⁻¹) | Reference |
| Tenoxicam | >99 | Not specified | [2] |
| Diclofenac | >99 | K1 = 5 x 10⁵, K2 = 0.6 x 10⁵ | [12] |
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on COX-1 and COX-2.
-
Enzyme and Substrate Preparation:
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of arachidonic acid (substrate) in ethanol.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound to be tested.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., indomethacin).
-
To assess the impact of serum proteins, prepare parallel plates with assay buffer containing varying concentrations of purified bovine serum albumin (BSA) or human serum albumin (HSA).
-
Add the COX enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a defined time (e.g., 10-20 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of this compound Protein Binding by Equilibrium Dialysis
This protocol describes a method to determine the free fraction of this compound in the presence of serum albumin.
-
Apparatus:
-
Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane with a molecular weight cut-off that retains albumin but allows free this compound to pass (e.g., 10 kDa).
-
-
Solutions:
-
Prepare a solution of human serum albumin (HSA) in phosphate-buffered saline (PBS) at the desired concentration (e.g., 40 mg/mL).
-
Prepare a solution of this compound in PBS.
-
-
Procedure:
-
Add the HSA solution to one chamber (the protein chamber) of the dialysis cell.
-
Add the this compound solution to the other chamber (the buffer chamber).
-
Incubate the apparatus with gentle shaking at 37°C for a sufficient time to reach equilibrium (e.g., 18-24 hours). The time to reach equilibrium should be determined empirically.
-
-
Sample Analysis:
-
After incubation, take samples from both the protein chamber and the buffer chamber.
-
Measure the concentration of this compound in both samples using a validated analytical method such as HPLC.
-
-
Calculations:
-
The concentration in the buffer chamber represents the free (unbound) concentration of this compound.
-
The concentration in the protein chamber represents the total concentration (bound + unbound).
-
Calculate the free fraction (f_u) as: f_u = [Concentration in Buffer Chamber] / [Concentration in Protein Chamber]
-
The percentage of protein binding is calculated as (1 - f_u) x 100.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected this compound in vitro activity.
Caption: this compound's inhibition of the COX signaling pathway.
Caption: Equilibrium between free and protein-bound this compound.
References
- 1. Human serum albumin conformational changes as induced by tenoxicam and modified by simultaneous diazepam binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of tenoxicam in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated plasma and synovial fluid pharmacokinetics of tenoxicam in patients with rheumatoid arthritis and osteoarthritis: factors determining the synovial fluid/plasma distribution ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of tenoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Investigation of Diclofenac Binding to Ovine, Caprine, and Leporine Serum Albumins [mdpi.com]
- 6. Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of serum albumin by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Determination of the free fraction and relative free fraction of drugs strongly bound to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diclofenac binding to albumin and lipoproteins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Eltenac Target Engagement in Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the target engagement of Eltenac in cellular assays.
Troubleshooting Guides
Problem: Inconsistent or No Inhibition of Prostaglandin E2 (PGE2) Production
Possible Cause 1: Suboptimal this compound Concentration or Incubation Time
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line. This compound is a potent, non-selective COX inhibitor with an IC50 of 0.03 µM for both COX-1 and COX-2 in isolated human whole blood.[1][2][3] However, the effective concentration in cell culture can vary depending on cell type, density, and media composition.
Possible Cause 2: Poor Cell Health or Viability
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to confirm that the concentrations of this compound used are not causing significant cell death, which could lead to misleading results.
Possible Cause 3: Issues with PGE2 Immunoassay
-
Solution: Review the manufacturer's protocol for your PGE2 ELISA kit.[4][5][6][7][8] Ensure proper sample handling, including immediate assay or proper storage of supernatants at -20°C or -80°C to avoid freeze-thaw cycles.[4][5] Verify the standard curve is accurate and within the acceptable range.
Problem: No Change in COX-2 Protein Expression After Treatment
Possible Cause 1: Inadequate Induction of COX-2 Expression
-
Solution: this compound inhibits COX activity, but does not typically alter the expression of the COX-2 protein itself.[9] To observe changes in COX-2 protein levels, cells often need to be stimulated with an inflammatory agent like lipopolysaccharide (LPS) or phorbol myristate acetate (PMA) to induce COX-2 expression.[9][10] Ensure your experimental design includes an appropriate positive control for COX-2 induction.
Possible Cause 2: Inefficient Western Blotting
-
Solution: Optimize your Western blotting protocol.[11][12] Use a validated primary antibody for COX-2 and ensure the appropriate secondary antibody and detection reagents are used. Run appropriate controls, including a positive control cell lysate with known COX-2 expression and a loading control (e.g., β-actin or GAPDH) to normalize protein loading.
Problem: Cellular Thermal Shift Assay (CETSA) Fails to Show Target Engagement
Possible Cause 1: Insufficient Drug Concentration at the Target
-
Solution: Increase the concentration of this compound. The stabilization of the target protein in a CETSA experiment is dependent on the drug binding to the target.[13][14][15] Factors like cell membrane permeability can affect the intracellular concentration of the drug.[14]
Possible Cause 2: Suboptimal Heating Conditions
-
Solution: Optimize the temperature gradient used for the CETSA experiment. The melting temperature of the target protein can vary between cell lines and experimental conditions. A broad temperature range should be tested to identify the optimal temperature for observing a thermal shift.[13][16]
Possible Cause 3: Low Target Protein Expression
-
Solution: Ensure that the target proteins (COX-1 and COX-2) are expressed at detectable levels in your cell line. You can confirm expression levels by Western blot.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] By inhibiting these enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[17]
Q2: How can I measure the inhibition of COX activity in my cells after this compound treatment?
A2: The most common method is to measure the production of prostaglandins, such as Prostaglandin E2 (PGE2), using a competitive enzyme-linked immunosorbent assay (ELISA).[6][7] A decrease in PGE2 levels in the cell culture supernatant after this compound treatment indicates inhibition of COX activity.
Q3: What is the expected effect of this compound on COX-1 and COX-2 protein levels?
A3: this compound is an inhibitor of COX activity and is not expected to directly alter the expression levels of COX-1 or COX-2 proteins.[9] To study the effect of this compound on COX activity, it is often necessary to first induce the expression of COX-2 using an inflammatory stimulus like LPS.[9][10]
Q4: Can I use a Cellular Thermal Shift Assay (CETSA) to confirm this compound is binding to COX enzymes?
A4: Yes, CETSA is a powerful technique to validate direct target engagement in intact cells.[13][14][15] The principle is that the binding of this compound to COX-1 or COX-2 will increase the thermal stability of the protein.[13][14] This stabilization can be detected by heating the cells to various temperatures and then quantifying the amount of soluble COX protein remaining by Western blot.[15]
Q5: What are the appropriate controls for my this compound target engagement experiments?
A5: It is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent.
-
Positive Control for Inhibition: A known COX inhibitor (e.g., indomethacin for non-selective, or specific COX-1/COX-2 inhibitors) to ensure the assay is working correctly.
-
Positive Control for Induction (for COX-2): Cells stimulated with an agent like LPS to induce COX-2 expression.
-
Untreated Control: Cells that have not been treated with any compound.
Experimental Protocols
PGE2 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a competitive ELISA to measure PGE2 levels in cell culture supernatants. Refer to the specific manufacturer's instructions for your kit.[4][5][6][7][8]
-
Sample Collection: After treating cells with this compound for the desired time, collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris.
-
Standard Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit to generate a standard curve.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the PGE2 conjugate (e.g., PGE2-alkaline phosphatase or PGE2-HRP) to each well.
-
Add the primary antibody specific for PGE2 to each well.
-
Incubate the plate according to the kit's instructions (e.g., 2 hours at room temperature on a shaker).[6][8]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., pNPP or TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm). The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[6] Calculate the PGE2 concentration in your samples by comparing their absorbance to the standard curve.
Western Blot for COX-2 Expression
This is a general protocol for detecting COX-2 protein expression.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C. Recommended dilutions can range from 1:1000 to 1:8000.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Cellular Thermal Shift Assay (CETSA) Workflow
This protocol outlines the general steps for performing a CETSA experiment.
-
Cell Treatment: Treat intact cells with either vehicle or this compound at various concentrations.
-
Heating: Heat the cell suspensions to a range of temperatures for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble COX-1 and COX-2 by Western blotting. An increase in the amount of soluble COX protein at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.[15]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| This compound IC50 (COX-1 & COX-2) | 0.03 µM (in human whole blood) | [1][2][3] |
| COX-2 Antibody Dilution (WB) | 1:1000 - 1:8000 | [11] |
| LPS Concentration for COX-2 Induction | 1 µg/ml | [9] |
| PGE2 ELISA Sample Storage | -20°C or -80°C | [4][5] |
Visualizations
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
References
- 1. This compound|CAS 72895-88-6|DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. raybiotech.com [raybiotech.com]
- 8. abcam.com [abcam.com]
- 9. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COX2/ Cyclooxygenase 2/ PTGS2 antibody (66351-1-Ig) | Proteintech [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. CETSA [cetsa.org]
- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C12H9Cl2NO2S | CID 51717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Eltenac experimental controls and best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Eltenac. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2] It inhibits both COX-1 and COX-2 isoforms, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[3]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMF, DMSO, and methanol.[1] For long-term storage, it is recommended to store the solid form of this compound at -20°C, where it is stable for at least two years.[4][5] Stock solutions in DMSO can be stored at -20°C for up to two weeks.[5]
Q3: I am observing low efficacy of this compound in my in vitro assay. What are the possible reasons?
Several factors could contribute to lower-than-expected efficacy:
-
Inadequate Concentration: Ensure the concentration of this compound is appropriate for the experimental system. It's advisable to perform a dose-response curve to determine the optimal concentration.[6][7]
-
Solubility Issues: Poor solubility in aqueous buffers can reduce the effective concentration of this compound. Ensure the compound is fully dissolved in a suitable stock solvent (e.g., DMSO) before further dilution in aqueous media. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Protein Binding: this compound, like many NSAIDs, may bind to proteins present in cell culture media (e.g., albumin in fetal bovine serum).[2][3] This can reduce the free concentration of the drug available to interact with its target. Consider using serum-free media or a purified enzyme system to mitigate this effect.
-
Compound Degradation: While generally stable, prolonged incubation in aqueous media at 37°C could lead to some degradation. Prepare fresh dilutions from a frozen stock solution for each experiment.
Q4: I am seeing unexpected cytotoxicity in my cell-based assays with this compound. What should I do?
-
Confirm Cytotoxicity with Controls: Run appropriate vehicle controls (e.g., DMSO at the same final concentration) to ensure the observed toxicity is due to this compound and not the solvent.
-
Perform a Dose-Response and Time-Course Analysis: Determine the cytotoxic concentration range and the time point at which toxicity is observed. This will help in selecting a non-toxic concentration range for your efficacy studies.
-
Consider Off-Target Effects: At high concentrations, NSAIDs can have off-target effects independent of COX inhibition.[8] If possible, include a structurally related but inactive compound as a negative control to investigate this possibility.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to drugs.[9][10] It may be necessary to optimize the this compound concentration for each cell line used.
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variability in cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inconsistent incubation times. | Standardize all incubation times precisely. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| High background in ELISA-based prostaglandin measurement | Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. Include appropriate controls (e.g., no primary antibody).[11][12][13] |
| Contamination of reagents. | Use fresh, sterile reagents and buffers. | |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility. | Prepare a high-concentration stock in an organic solvent (e.g., DMSO) and dilute it serially in the final assay buffer just before use. Ensure vigorous mixing. |
| Buffer composition. | Certain buffer components can affect solubility. Test different buffer systems if precipitation persists.[14][15] |
In Vivo Experiment Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High variability in animal response (e.g., paw edema) | Inconsistent injection volume or location. | Ensure precise and consistent administration of the inflammatory agent and test compound. |
| Animal stress. | Acclimatize animals to the experimental conditions and handle them gently to minimize stress. | |
| Lack of significant anti-inflammatory effect | Inadequate dose. | Perform a dose-ranging study to determine the optimal effective dose of this compound for the specific animal model. |
| Poor bioavailability of the formulation. | Ensure the vehicle used for administration is appropriate for this compound and allows for adequate absorption. | |
| Timing of administration. | Optimize the time between this compound administration and the induction of inflammation. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against COX-1 and COX-2.
| Target | Assay System | IC50 | Reference |
| COX-1 | Isolated human whole blood | 0.03 µM | [2][6] |
| COX-2 | Isolated human whole blood | 0.03 µM | [2][6] |
Experimental Protocols
Detailed Methodology for In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This protocol is adapted from established methods for assessing COX inhibition by NSAIDs.[1][5][16]
1. Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
This compound
-
DMSO (for stock solution)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Arachidonic acid
-
Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits
2. Procedure:
-
COX-1 Activity (TXB2 production):
-
Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.
-
Add various concentrations of this compound (or vehicle control) and incubate for 15 minutes at 37°C.
-
Allow blood to clot for 60 minutes at 37°C.
-
Centrifuge at 10,000 x g for 10 minutes to separate serum.
-
Collect the serum and measure TXB2 levels using an ELISA kit.
-
-
COX-2 Activity (PGE2 production):
-
Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.
-
Add LPS (final concentration 10 µg/mL) to induce COX-2 expression.
-
Add various concentrations of this compound (or vehicle control).
-
Incubate for 24 hours at 37°C.
-
Centrifuge at 2,000 x g for 15 minutes to obtain plasma.
-
Collect the plasma and measure PGE2 levels using an ELISA kit.
-
3. Data Analysis:
-
Calculate the percent inhibition of TXB2 and PGE2 production for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.
Detailed Methodology for Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute inflammation.[4][17][18][19]
1. Animals:
-
Male Wistar rats (180-220 g).
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer
3. Procedure:
- Fast the rats overnight with free access to water.
- Administer this compound (or vehicle control) orally at the desired dose.
- One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
4. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (0 hour) from the subsequent measurements.
-
Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Visualizations
Caption: Prostaglandin Synthesis Pathway and the Site of this compound Action.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. Limitations of drug concentrations used in cell culture studies for understanding clinical responses of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NSAIDs: learning new tricks from old drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. ELISA 疑難排解指南 [sigmaaldrich.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Eltenac vs. Diclofenac: A Comparative Analysis of in vitro Cyclooxygenase (COX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro cyclooxygenase (COX) inhibition profiles of Eltenac and Diclofenac, two non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended to support research and development efforts in the field of pharmacology and drug discovery.
Executive Summary
This compound and Diclofenac are both potent inhibitors of the cyclooxygenase (COX) enzymes. However, their selectivity towards the two main isoforms, COX-1 and COX-2, differs significantly. Based on in vitro data, this compound is a non-selective COX inhibitor, exhibiting equipotent inhibition of both COX-1 and COX-2. In contrast, Diclofenac, while also inhibiting both isoforms, demonstrates a degree of selectivity for COX-2. This difference in selectivity has important implications for the potential therapeutic applications and side-effect profiles of these compounds.
Quantitative Comparison of COX Inhibition
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and Diclofenac against human COX-1 and COX-2. The data for this compound was obtained using an isolated human whole blood assay. Data for Diclofenac is presented from multiple studies to reflect the variability observed across different experimental conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference Assay |
| This compound | 0.03 | 0.03 | 1 | Isolated Human Whole Blood[1][2] |
| Diclofenac | 0.076 | 0.026 | 2.9 | Human Peripheral Monocytes[3] |
| 0.611 | 0.63 | ~0.97 | Human Articular Chondrocytes[4] |
Note: A lower IC50 value indicates greater inhibitory potency. The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A ratio close to 1 indicates non-selective inhibition, while a ratio greater than 1 suggests selectivity for COX-2.
Mechanism of Action: Cyclooxygenase Inhibition
NSAIDs like this compound and Diclofenac exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocols
The in vitro COX inhibition data for this compound and much of the comparative data for Diclofenac were generated using the human whole blood assay. This method is considered to be physiologically relevant as it measures COX inhibition in the presence of all blood components.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compounds (this compound, Diclofenac) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
Incubator, centrifuge, and microplate reader.
Methodology:
COX-1 Inhibition Assay:
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control.
-
Coagulation is initiated to induce platelet activation and subsequent COX-1-mediated production of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, TXB2.
-
After a defined incubation period, the reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of TXB2 in the plasma is quantified using a specific EIA kit.
-
The percentage of COX-1 inhibition is calculated by comparing the TXB2 levels in the presence of the test compound to the vehicle control.
-
IC50 values are determined from the dose-response curves.
COX-2 Inhibition Assay:
-
Aliquots of heparinized whole blood are incubated with LPS for a prolonged period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.
-
Following the induction period, various concentrations of the test compound or vehicle control are added to the blood samples and pre-incubated.
-
Arachidonic acid is then added to initiate the COX-2-mediated synthesis of PGE2.
-
After a short incubation, the reaction is terminated, and plasma is collected.
-
PGE2 levels are measured using an EIA kit.
-
The percentage of COX-2 inhibition is determined by comparing the PGE2 concentrations in the compound-treated samples to the vehicle control.
-
IC50 values are calculated from the resulting dose-response curves.
Discussion
The in vitro data clearly positions this compound as a non-selective COX inhibitor, with equal potency against both COX-1 and COX-2. This profile is distinct from that of Diclofenac, which exhibits a preference for COX-2 inhibition in most reported assays. The non-selective nature of this compound suggests that it may have a different spectrum of therapeutic effects and adverse reactions compared to more COX-2 selective agents. For instance, the inhibition of COX-1 is associated with an increased risk of gastrointestinal side effects, but also with anti-platelet activity. Conversely, a higher degree of COX-2 selectivity, as seen with Diclofenac, has been developed to reduce gastrointestinal toxicity, though it may be associated with other considerations.
It is important to note that in vitro IC50 values can vary between different studies and assay systems due to factors such as enzyme source, substrate concentration, and incubation time. The human whole blood assay is a valuable tool as it provides a more physiologically relevant environment for assessing COX inhibition compared to purified enzyme assays.
Conclusion
This comparative guide highlights the key difference in the in vitro COX inhibition profiles of this compound and Diclofenac. This compound is a non-selective inhibitor of COX-1 and COX-2, while Diclofenac shows a degree of selectivity for COX-2. This fundamental pharmacological distinction is critical for researchers and scientists in the fields of drug discovery and development when considering these compounds for further investigation. The provided experimental protocol for the human whole blood assay offers a robust method for replicating and expanding upon these findings.
References
- 1. This compound|CAS 72895-88-6|DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eltenac and Celecoxib on Cyclooxygenase-2 (COX-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Eltenac and Celecoxib, focusing on their inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme. The information presented is collated from various in vitro and in vivo studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, in its parent form, is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes. In contrast, Celecoxib is a well-established selective COX-2 inhibitor. While the parent drug this compound lacks selectivity, its thiopheneacetic acid derivatives have been shown to exhibit moderate COX-2 selectivity, comparable to that of Celecoxib. This guide delves into the quantitative inhibitory data, the experimental methodologies used to determine these parameters, and the downstream signaling pathways affected by the inhibition of COX-2.
Data Presentation: In Vitro COX-1 and COX-2 Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and Celecoxib against COX-1 and COX-2, as determined by the human whole blood assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| This compound | 0.03 | 0.03 | 1 | [1][2] |
| Celecoxib | 82 | 6.8 | 12 | [3] |
Note: A lower IC50 value indicates greater potency. A higher COX-1/COX-2 selectivity ratio indicates greater selectivity for COX-2.
Derivatives of this compound have been synthesized to improve COX-2 selectivity. The table below presents the data for these derivatives.
| This compound Derivatives | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| Thiopheneacetic acid derivatives | 0.15 - 5.6 | 0.02 - 0.4 | 7.5 - 16 | [4] |
In Vivo Anti-Inflammatory Activity: Rat Paw Edema Model
The carrageenan-induced rat paw edema model is a standard in vivo assay to assess the anti-inflammatory effects of compounds.
| Compound | Dose | Reduction in Edema (%) | Reference |
| This compound | 10 mg/kg | 52 | [4] |
| Celecoxib | 1, 10, and 30 mg/kg | Dose-dependent significant anti-inflammatory effect | [5] |
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the ability of a compound to inhibit COX-1 and COX-2 in a physiologically relevant environment.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not taken any NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Clotting is initiated by allowing the blood to incubate at 37°C for 1 hour.
-
The serum is separated by centrifugation.
-
The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by a specific immunoassay.
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with aspirin to inactivate COX-1.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
Various concentrations of the test compound or vehicle are added, and the blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
The concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by a specific immunoassay.
-
-
Data Analysis: The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound. The IC50 values are then determined from the concentration-response curves.
Recombinant Human COX-2 Inhibitor Screening Assay (Fluorometric)
This in vitro assay uses a purified recombinant human COX-2 enzyme to screen for potential inhibitors.
Objective: To determine the inhibitory activity of test compounds against recombinant human COX-2.
Methodology:
-
Reagent Preparation:
-
Reconstitute the human recombinant COX-2 enzyme in an appropriate buffer.
-
Prepare a solution of the test inhibitor at various concentrations.
-
Prepare a reaction mixture containing a fluorometric probe and a cofactor.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction mixture to each well.
-
Add the test inhibitor or vehicle to the respective wells.
-
Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm in a kinetic mode for 5-10 minutes at 25°C. The fluorescence is generated by the reaction of the probe with prostaglandin G2, the intermediate product of the COX-2 reaction.
-
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Carrageenan-Induced Rat Paw Edema Model
This in vivo model is used to evaluate the anti-inflammatory properties of compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of test compounds.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Induction of Inflammation: A subplantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.
-
Drug Administration: The test compound (this compound or Celecoxib) or vehicle is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema for each dose of the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Mandatory Visualization
COX-2 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by inflammatory stimuli, leading to the production of prostaglandins via COX-2, and the points of inhibition by COX-2 inhibitors.
Caption: COX-2 signaling pathway and points of inhibition.
Experimental Workflow for Human Whole Blood Assay
The diagram below outlines the workflow for determining COX-1 and COX-2 inhibition using the human whole blood assay.
Caption: Human whole blood assay workflow.
Logical Relationship of COX Inhibition and Anti-inflammatory Effect
This diagram illustrates the logical flow from COX enzyme inhibition to the resulting therapeutic effect.
Caption: From COX inhibition to therapeutic effect.
References
Eltenac's Efficacy in Preclinical and Clinical Models: A Comparative Analysis with Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Eltenac, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs. The data presented is derived from both preclinical animal studies and human clinical trials, offering a translational perspective on its anti-inflammatory and analgesic properties, as well as its safety profile.
Executive Summary
This compound, chemically known as 4-[(2,6-dichlorophenyl)amino]-3-thiopheneacetic acid, is a non-selective cyclooxygenase (COX) inhibitor. In vivo studies demonstrate its potent anti-inflammatory effects, comparable to diclofenac in animal models of inflammation. Clinical evidence in patients with osteoarthritis of the knee suggests that topical this compound gel can be a safe alternative to oral NSAIDs, offering similar analgesic efficacy in patients with more severe symptoms but with a significantly better gastrointestinal safety profile.
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Figure 1: Simplified signaling pathway of cyclooxygenase (COX) inhibition by this compound and other NSAIDs.
Preclinical In Vivo Efficacy
A key preclinical study investigated the anti-inflammatory efficacy of this compound and its derivatives in a rat paw edema model, a standard method for evaluating anti-inflammatory drugs.
Experimental Protocol: Rat Paw Edema Model
Objective: To assess the anti-inflammatory activity of this compound and its derivatives compared to Diclofenac.
Animals: Male Wistar rats.
Induction of Inflammation: Subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.
Drug Administration: Test compounds (this compound, its derivatives, or Diclofenac) were administered orally at a dose of 10 mg/kg body weight one hour before carrageenan injection. A control group received the vehicle.
Efficacy Measurement: Paw volume was measured using a plethysmometer at baseline and at various time points after carrageenan injection. The percentage of edema inhibition was calculated.
Gastrointestinal Toxicity Assessment: Animals were observed for the presence of gastric ulcers after a period of sub-chronic administration. Animal survival rates were also monitored.
Data Summary
| Compound | Anti-inflammatory Activity (% Edema Reduction at 10 mg/kg) | Gastrointestinal Properties | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| This compound | 52% | - | 0.03 | 0.03 | 1 (Non-selective) |
| Diclofenac | 51% | Ulcerogenic | - | - | - |
| Thiopheneacetic Acid Derivatives of this compound | 36-45% | Superior to this compound and Diclofenac | 0.15-5.6 | 0.02-0.4 | 7.5 - 16 |
Data sourced from a study on the characterization of this compound and its novel COX-2 selective thiopheneacetic acid analogues.
Clinical Efficacy in Osteoarthritis of the Knee
A pivotal multicenter, randomized, double-blind study compared the efficacy and safety of topical this compound gel with oral diclofenac and a placebo gel in patients with osteoarthritis of the knee.
Experimental Protocol: Clinical Trial in Knee Osteoarthritis
Objective: To compare the efficacy and safety of topical this compound gel, oral diclofenac, and placebo gel in patients with osteoarthritis of the knee.
Study Design: A randomized, double-blind, multicenter study with a 4-week follow-up.
Participants: 290 patients with a diagnosis of osteoarthritis of the knee.
Interventions:
-
Group 1: Topical this compound gel (the exact formulation is proprietary and not publicly disclosed, but concentrations of 0.1%, 0.3%, and 1% have been studied). A representative topical NSAID gel formulation might contain the active drug, a gelling agent (e.g., carbomer), a solvent (e.g., ethanol), a penetration enhancer (e.g., propylene glycol), and water.
-
Group 2: Oral diclofenac (a common dosage for osteoarthritis is 50 mg two or three times daily).
-
Group 3: Placebo gel (a gel formulation without the active pharmaceutical ingredient).
Efficacy Assessment:
-
Lequesne's Index: A composite index that assesses pain, discomfort, and functional impairment in patients with hip or knee osteoarthritis. It includes questions about pain at night, morning stiffness, pain on walking, and activities of daily living.
-
Visual Analog Scale (VAS) for Pain: A self-reported measure of pain intensity on a continuous scale.
Safety Assessment: Monitoring and recording of all adverse events, with a specific focus on gastrointestinal reactions and local skin reactions.
Figure 2: Workflow of the randomized controlled trial comparing this compound, Diclofenac, and Placebo.
Data Summary
Efficacy:
-
For the total study population, there were no statistically significant differences in the Lequesne's Index and pain by VAS between the active treatments (topical this compound and oral diclofenac) and the placebo gel.
-
However, in a subgroup of patients with more severe symptoms at baseline, both topical this compound and oral diclofenac showed statistically significant improvements compared to the placebo.
Safety and Tolerability:
| Adverse Event Type | Topical this compound Gel | Oral Diclofenac | Placebo Gel |
|---|---|---|---|
| Gastrointestinal Reactions | - | 3x higher than topical treatment | - |
| Local Skin Reactions | 2x more frequent than placebo | - | - |
No severe adverse drug reactions were reported in any group.
Conclusion
The available in vivo data suggests that this compound is a potent anti-inflammatory agent with efficacy comparable to diclofenac in preclinical models. The clinical data indicates that topical this compound gel is a viable and safer alternative to oral NSAIDs for the management of osteoarthritis of the knee, particularly for patients with more severe symptoms and for those at higher risk of gastrointestinal complications. The development of topical NSAID formulations like this compound represents a significant advancement in providing localized pain relief while minimizing systemic side effects. Further research into the long-term efficacy and safety of topical this compound is warranted.
A Head-to-Head Comparison of Eltenac and Naproxen for Researchers
For Drug Development Professionals, Scientists, and Researchers: An Objective Analysis of Two Non-Steroidal Anti-Inflammatory Drugs
This guide provides a detailed comparison of Eltenac and Naproxen, two non-steroidal anti-inflammatory drugs (NSAIDs). While both compounds belong to the same therapeutic class, this document synthesizes the available experimental data to highlight their respective pharmacological profiles. Direct comparative clinical trial data in humans is limited, particularly for this compound; therefore, this guide draws upon individual studies to construct a comparative profile.
Mechanism of Action: Non-Selective COX Inhibition
Both this compound and Naproxen exert their analgesic, anti-inflammatory, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2][3][4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins and thromboxanes.[3] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[5][6] By blocking both isoforms, non-selective NSAIDs effectively reduce the synthesis of inflammatory prostaglandins but also carry an inherent risk of gastrointestinal side effects due to the inhibition of protective COX-1 in the gut.[1][7]
Comparative Cyclooxygenase (COX) Selectivity
The degree of selectivity for COX-1 versus COX-2 is a key differentiator among NSAIDs. Both this compound and Naproxen are classified as non-selective inhibitors. Experimental data from an in vitro human whole blood assay shows this compound inhibiting both COX-1 and COX-2 with equal potency. Naproxen is also well-established as a non-selective NSAID that inhibits both isoforms.[1][2]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX Selectivity Ratio (COX-1/COX-2) | Classification |
| This compound | 0.03 | 0.03 | 1 | Non-selective |
| Naproxen | 0.34 (oCOX-1) | 0.18 (mCOX-2) | ~1.9 | Non-selective |
Table 1: In Vitro COX Inhibition Data. IC₅₀ represents the half-maximal inhibitory concentration. A ratio close to 1 indicates non-selective inhibition. Note: Naproxen data is from ovine COX-1 (oCOX-1) and murine COX-2 (mCOX-2) assays and may vary from human whole blood assays.
Pharmacokinetic Profiles
| Parameter | This compound | Naproxen |
| Bioavailability (Oral) | Data not available | ~95%[4][6] |
| Elimination Half-life (t½) | ~1.7 hours (IV, in horses) | 12 - 17 hours[2][4][5] |
| Time to Peak Plasma (Tₘₐₓ) | Data not available | 2 - 4 hours (oral)[4] |
| Plasma Protein Binding | Data not available | >99%[4] |
| Metabolism | Data not available | Extensive hepatic metabolism to 6-desmethylnaproxen[4] |
| Primary Excretion Route | Data not available | Renal (~95% in urine)[4][5] |
Table 2: Comparative Pharmacokinetic Parameters. Note the species difference for this compound data.
Comparative Efficacy and Safety
Direct, double-blind clinical trials comparing oral this compound and oral Naproxen were not identified. The available data allows for a limited, indirect comparison based on studies against other agents.
Efficacy:
-
This compound: A study on a topical gel formulation of this compound for osteoarthritis of the knee showed no statistically significant difference from placebo for the total study population. However, in a subset of patients with more severe symptoms, it demonstrated a significant improvement compared to placebo.
-
Naproxen: Naproxen is a well-established NSAID with proven efficacy in treating pain and inflammation across a range of conditions, including rheumatoid arthritis and osteoarthritis.[2][5][6] In a double-blind, crossover study comparing Naproxen (500 mg twice daily) with Etodolac (200 mg twice daily) in patients with rheumatoid arthritis, both drugs were found to be equally effective overall.
Safety and Tolerability: As non-selective COX inhibitors, both drugs carry a risk of gastrointestinal (GI) adverse events.[1][7]
-
This compound: A toxicity study in horses receiving intravenous this compound daily for 15 days noted the development of mild glandular gastric ulcers, with the incidence being more frequent at higher doses. In the topical gel study, GI reactions were three times less frequent than with oral diclofenac.
-
Naproxen: Naproxen is associated with a risk of GI side effects, including stomach ulcers and bleeding, particularly with long-term use.[1] The risk of GI complications is a significant consideration in its clinical use.[7] Compared to some other NSAIDs, naproxen (at doses up to 1000mg per day) does not appear to be associated with an increased risk of detrimental vascular events.[1]
| Adverse Event Profile | This compound | Naproxen |
| Gastrointestinal (GI) | Gastric ulcers observed in animal toxicity studies. Lower incidence with topical formulation compared to oral diclofenac. | Known risk of heartburn, stomach ulcers, and GI bleeding.[1] |
| Cardiovascular (CV) | Data not available | Appears to have a lower risk of adverse vascular events compared to some other NSAIDs.[1] |
| Renal | Data not available | Can cause renal effects due to prostaglandin inhibition, potentially leading to reduced renal blood flow and injury.[5] |
Table 3: Comparative Safety and Tolerability Profile.
Experimental Protocols
Detailed experimental protocols for direct comparative studies are unavailable. However, a common method for determining the primary mechanism of action for NSAIDs is the whole blood assay, which assesses COX-1 and COX-2 inhibition.
Key Experiment: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the potency and selectivity of a test compound (e.g., this compound, Naproxen) in inhibiting COX-1 and COX-2 enzymes in a physiologically relevant ex vivo system.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Anticoagulant (e.g., heparin) is added.
-
COX-1 Inhibition Assay (Thromboxane B₂ Measurement):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 60 minutes) at 37°C.
-
Blood is allowed to clot for 60 minutes at 37°C, which triggers platelet activation and subsequent COX-1-mediated conversion of arachidonic acid to Thromboxane A₂ (TXA₂), which is rapidly hydrolyzed to the stable Thromboxane B₂ (TXB₂).
-
Serum is separated by centrifugation.
-
TXB₂ levels in the serum are quantified using a specific enzyme immunoassay (EIA) kit. Inhibition of TXB₂ production relative to the vehicle control reflects COX-1 inhibition.
-
-
COX-2 Inhibition Assay (Prostaglandin E₂ Measurement):
-
Aliquots of whole blood are pre-incubated with the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to the blood samples and incubated for 24 hours at 37°C to induce the expression of the COX-2 enzyme in monocytes.
-
Plasma is separated by centrifugation.
-
Prostaglandin E₂ (PGE₂) levels in the plasma are quantified using a specific EIA kit. Inhibition of PGE₂ production relative to the LPS-stimulated control reflects COX-2 inhibition.
-
-
Data Analysis:
-
The concentration of the test compound that causes 50% inhibition of TXB₂ (COX-1) and PGE₂ (COX-2) production is calculated to determine the IC₅₀ values.
-
The COX-1/COX-2 selectivity ratio is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
-
Conclusion
This compound and Naproxen are both non-selective NSAIDs that function by inhibiting COX-1 and COX-2 enzymes. Naproxen is a well-characterized drug with a long elimination half-life, established efficacy, and a known gastrointestinal risk profile. This compound, based on available in vitro data, is also a potent, non-selective COX inhibitor. However, a significant gap in knowledge exists regarding its human pharmacokinetics, clinical efficacy in oral formulations, and its long-term safety profile. The limited data, primarily from veterinary and topical studies, prevents a direct and comprehensive comparison with a well-established drug like Naproxen. Further research, including controlled clinical trials, would be necessary to fully delineate the comparative therapeutic index of this compound in humans.
References
- 1. This compound | C12H9Cl2NO2S | CID 51717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Local NSAID gel (this compound) in the treatment of osteoarthritis of the knee. A double blind study comparing this compound with oral diclofenac and placebo gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new anti-inflammatory and analgesic drug for horses: clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|CAS 72895-88-6|DC Chemicals [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. A toxicity study of this compound, a nonsteroidal anti-inflammatory drug, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Eltenac Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Eltenac and its analogues against other common non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from preclinical studies to assist in the evaluation and development of novel anti-inflammatory agents.
Comparative Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of this compound, its thiopheneacetic acid analogues, and comparator NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
This table presents the half-maximal inhibitory concentrations (IC50) against human COX-1 and COX-2 enzymes. The COX-1/COX-2 ratio indicates the selectivity of the compounds for the COX-2 isoform. A higher ratio signifies greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| This compound | Data not available | Data not available | No selectivity for COX-2[1] |
| This compound Analogues | |||
| Analogue 1 | 0.15 - 5.6 | 0.02 - 0.4 | 7.5 - 16 |
| Comparator NSAIDs | |||
| Diclofenac | 0.076 | 0.026 | 2.9[2] |
| Celecoxib | 82 | 6.8 | 12[2] |
| Ibuprofen | 12 | 80 | 0.15[2] |
| Naproxen | Data not available | Data not available | Data not available |
| Indomethacin | 0.0090 | 0.31 | 0.029[2] |
| Meloxicam | 37 | 6.1 | 6.1[2] |
| Piroxicam | 47 | 25 | 1.9[2] |
Note: Data for this compound analogues represents a range for several derivatives as reported in the source literature.[1]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This table shows the percentage reduction of paw edema in a rat model of acute inflammation. This assay is a standard method to evaluate the in vivo efficacy of anti-inflammatory compounds.
| Compound | Dose (mg/kg) | Edema Reduction (%) |
| This compound | 10 | 52[1] |
| This compound Analogues | ||
| Analogue 1 | 10 | 36 - 45[1] |
| Comparator NSAIDs | ||
| Diclofenac | 10 | 51[1] |
| Celecoxib | Data not available | Data not available |
| Naproxen | 15 | 39 - 81 (time-dependent)[3] |
| Indomethacin | 10 | 33 - 54 (time-dependent)[3] |
Note: Data for this compound analogues represents a range for several derivatives.[1] The edema reduction for Naproxen and Indomethacin varied depending on the time of measurement after carrageenan administration.[3]
Signaling Pathways in Inflammation
The primary mechanism of action for this compound and its analogues, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Caption: Cyclooxygenase (COX) Signaling Pathway and NSAID Intervention.
Another important pathway in inflammation involves the lipoxygenase (LOX) enzymes, which also metabolize arachidonic acid to produce pro-inflammatory leukotrienes. Some anti-inflammatory drugs may also target this pathway.
Caption: Lipoxygenase (LOX) Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro COX Inhibitor Screening Assay (Fluorometric Method)
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Caption: In Vitro COX Inhibition Assay Workflow.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
COX Cofactor
-
Arachidonic Acid
-
Test compounds and reference inhibitors (e.g., Celecoxib)
-
96-well white opaque microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute COX-1 and COX-2 enzymes in sterile water and store on ice.
-
Prepare working solutions of the assay buffer, probe, and cofactor according to the manufacturer's instructions.
-
Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to a 10X stock concentration.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
COX-1 or COX-2 enzyme
-
-
Add 10 µL of the 10X test compound or reference inhibitor to the respective wells. For enzyme control wells, add 10 µL of the assay buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a solution of Arachidonic Acid to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Carrageenan-Induced Rat Paw Edema Assay
This protocol describes a standard in vivo model for assessing the anti-inflammatory activity of compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltenac vs. Placebo: A Double-Blind Study Comparison for Researchers
This guide provides a detailed comparison of Eltenac and placebo based on available double-blind clinical trial data. It is intended for researchers, scientists, and professionals in drug development seeking an objective analysis of this compound's performance, supported by experimental evidence.
Efficacy and Safety Data Summary
The following tables summarize the key efficacy and safety findings from clinical trials comparing this compound to a placebo. Due to limitations in accessing full-text articles, the quantitative data presented is based on the information available in the study abstracts.
Table 1: Efficacy of this compound Gel vs. Placebo Gel in Osteoarthritis of the Knee
| Study | Patient Population | Intervention | Outcome Measures | Key Findings |
| Sandelin et al. (1997) | 290 patients with osteoarthritis of the knee | This compound gel vs. oral diclofenac vs. placebo gel over 4 weeks | Lequesne's Index, Pain by Visual Analog Scale (VAS) | No statistically significant differences between this compound gel and placebo for the total study population. However, in patients with more severe symptoms, this compound showed statistically significant differences compared to placebo. |
| Ottillinger et al. (2001) | 237 patients with predominantly unilateral knee osteoarthritis | This compound gel (0.1%, 0.3%, 1%) vs. placebo gel, applied 3g three times a day for 4 weeks | Mean global pain (VAS), Lequesne's score (ISK) | No statistically significant differences between the different this compound concentrations and placebo in the overall analysis. A dose-related efficacy was suggested graphically. In a subgroup of patients with a higher degree of baseline severity, 1% this compound gel showed significant and relevant advantages over placebo at different examination times. |
Table 2: Safety and Tolerability of this compound Gel vs. Placebo Gel
| Study | Adverse Events Monitored | Key Findings |
| Sandelin et al. (1997) | Gastrointestinal (GI) reactions, local skin reactions | The number of GI reactions was three times higher in the oral diclofenac group compared to the topical treatment groups (this compound and placebo). Local skin reactions were twice as frequent in the this compound group compared to the placebo group. No severe adverse drug reactions were reported for this compound. |
| Ottillinger et al. (2001) | Local intolerance reactions | Two patients in the 1% this compound gel group and two patients in the placebo group experienced local intolerance reactions, which resolved spontaneously. |
Experimental Protocols
Local NSAID gel (this compound) in the treatment of osteoarthritis of the knee: A double-blind study comparing this compound with oral diclofenac and placebo gel (Sandelin et al., 1997)
-
Study Design: A randomized, double-blind, multicenter study with a 4-week follow-up period.
-
Participants: 290 patients diagnosed with osteoarthritis of the knee joint.
-
Interventions: Patients were randomized to one of three groups:
-
Topical this compound gel
-
Oral diclofenac
-
Topical placebo gel
-
-
Primary Outcome Measures:
-
Lequesne's Index: A composite index to assess pain, function, and stiffness in knee osteoarthritis.
-
Pain assessment using a Visual Analog Scale (VAS).
-
-
Key Methodological Aspects: The study employed a double-blind design, meaning neither the patients nor the investigators knew which treatment was being administered. This is a crucial aspect of the methodology to prevent bias in the assessment of outcomes.
Efficacy and safety of this compound gel in the treatment of knee osteoarthritis (Ottillinger et al., 2001)
-
Study Design: A double-blind, placebo-controlled, dose-finding study conducted over a 4-week period.
-
Participants: 237 patients with predominantly unilateral osteoarthritis of the knee.
-
Interventions: Patients were assigned to one of four treatment groups and applied 3g of the assigned gel three times a day:
-
This compound gel 0.1%
-
This compound gel 0.3%
-
This compound gel 1%
-
Placebo gel
-
-
Primary Efficacy Endpoint: Mean global pain during the week preceding the examinations, evaluated on a Visual Analog Scale (VAS).
-
Secondary Criteria: Lequesne's score (ISK), Jezek score, muscle strength, dolorimeter measurements, walking time, and clinical examination of the knee joint.
-
Rescue Medication: Patients were supplied with paracetamol tablets as an escape analgesic.
Visualizations
The following diagrams illustrate the experimental workflow of a typical double-blind study and the signaling pathway of this compound.
A Comparative Analysis of the Ulcerogenic Properties of Eltenac and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ulcerogenic properties of two non-steroidal anti-inflammatory drugs (NSAIDs), Eltenac and Diclofenac. While both are effective anti-inflammatory agents, their potential to cause gastric ulceration is a significant concern in clinical use. This document synthesizes available experimental data to offer an objective comparison, focusing on quantitative metrics, detailed experimental methodologies, and the underlying biochemical pathways.
Quantitative Comparison of Ulcerogenic Effects
Experimental studies in animal models are crucial for pre-clinically assessing the ulcerogenic potential of NSAIDs. The following table summarizes quantitative data on the gastric damage induced by Diclofenac. Despite a comprehensive search, equivalent peer-reviewed experimental data for the oral formulation of this compound was not available. One study noted that a topical this compound gel formulation resulted in three times fewer gastrointestinal reactions compared to oral Diclofenac, though this does not allow for a direct comparison of the ulcerogenic potential of the oral formulations[1].
Table 1: Ulcerogenic Effects of Oral Diclofenac in Rat Models
| Treatment Group | Dose (mg/kg) | Gross Ulcer Index (Mean) | Animal Model | Reference |
| Control | Vehicle | Near Zero | Sprague-Dawley Rats | [2][3] |
| Diclofenac | 40 | Statistically Significant Increase vs. Control | Sprague-Dawley Rats | [2][3] |
| Diclofenac | 80 | Statistically Significant Increase vs. 40 mg/kg (in damage area) | Sprague-Dawley Rats | [2][3] |
Note: The gross ulcer index is a quantitative measure of gastric lesions. While a dose-dependent increase in the gross ulcer index for Diclofenac was not consistently observed, the area of gastric damage did show a significant increase with a higher dose[2][3].
Experimental Protocols
The following methodologies are representative of the experimental designs used to evaluate the ulcerogenic properties of NSAIDs like Diclofenac in animal models.
Animal Model
-
Species: Sprague-Dawley or Wistar rats are commonly used.[2][4]
-
Characteristics: Typically, male rats weighing between 200-250g are selected for these studies.
-
Acclimatization: Animals are allowed to acclimatize to laboratory conditions for a period of at least one week before the experiment.
-
Housing: Rats are housed in cages with free access to standard pellet chow and water, under controlled temperature and a 12-hour light/dark cycle.
Induction of Gastric Ulcers
-
Fasting: Prior to drug administration, rats are fasted for 24-48 hours to ensure an empty stomach, which enhances the ulcerogenic effect of NSAIDs. They continue to have access to water.[4]
-
Drug Preparation and Administration:
Assessment of Gastric Lesions
-
Euthanasia and Stomach Excision: 24 hours following NSAID administration, the animals are humanely euthanized. The stomach is then promptly removed.[2]
-
Gross Examination: The stomach is opened along the greater curvature, washed with saline, and examined for lesions.
-
Ulcer Index Calculation: The severity of gastric mucosal damage is quantified using a gross ulcer index. This scoring system typically classifies lesions based on their size and appearance (e.g., edema, hyperemia, hemorrhagic erosions, and deep ulcers).[2] A common classification is:
-
Type I: Presence of edema, hyperemia, or a single submucosal punctiform hemorrhage.
-
Type II: Submucosal hemorrhagic lesions with small erosions.
-
Type III: Deep ulcer with erosions and invasive lesions. The total gross ulcer index is calculated using a formula such as: (number of type I lesions) + (number of type II lesions) × 2 + (number of type III lesions) × 3.[2]
-
-
Histopathological Examination: Tissue samples from the stomach may be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of tissue damage.[2]
Visualizing Experimental and Biological Pathways
Experimental Workflow for Ulcerogenic Assessment
The following diagram illustrates the typical workflow for an in-vivo study designed to compare the ulcerogenic properties of NSAIDs.
Caption: A typical experimental workflow for evaluating NSAID-induced gastric ulcers.
Signaling Pathway of NSAID-Induced Gastric Ulceration
NSAID-induced gastric damage is primarily initiated by the inhibition of cyclooxygenase (COX) enzymes. This leads to a cascade of events that compromise the integrity of the gastric mucosa.
Caption: Key signaling pathways in NSAID-induced gastric ulceration.
The primary mechanism involves the inhibition of COX-1, which is crucial for the synthesis of prostaglandins that protect the stomach lining.[5][6] This inhibition leads to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and an increase in gastric acid secretion, all of which contribute to mucosal injury.[7][8] Some NSAIDs may also have a direct topical irritant effect on the epithelium and can promote the infiltration of neutrophils, which release damaging reactive oxygen species and proteases.[5][9]
References
- 1. Ulcer index - Wikipedia [en.wikipedia.org]
- 2. [Comparative study of the ulcerogenic action of various oral non-steroid anti-inflammatory drugs in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.maranatha.edu [journal.maranatha.edu]
- 4. scialert.net [scialert.net]
- 5. Comparison of the gastroduodenal tolerance of tenoxicam and diclofenac Na. A double-blind, endoscopically controlled study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diclofenac topical solution compared with oral diclofenac: a pooled safety analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Non-steroidal anti-inflammatory drug-induced gastropathy: a comparative endoscopic and histopathological evaluation of the effects of tenoxicam and diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency and Selectivity of Eltenac Derivatives
This guide provides a comprehensive comparison of the in vitro potency and selectivity of Eltenac and its derivatives against cyclooxygenase (COX) enzymes. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds relative to other non-steroidal anti-inflammatory drugs (NSAIDs).
In Vitro Potency and Selectivity Data
The following table summarizes the in vitro inhibitory activity of this compound, its thiopheneacetic acid derivatives, and other common NSAIDs against COX-1 and COX-2. The data is primarily derived from studies utilizing the human whole blood assay, a well-established method for assessing NSAID activity in a physiologically relevant environment.[1] The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, where a higher value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound(s) |
| This compound | 0.03 | 0.03 | 1 | - |
| Thiopheneacetic Acid Derivatives | 0.15 - 5.6 | 0.02 - 0.4 | 7.5 - 16 | Celecoxib (SI ≈ 13) |
| Celecoxib | ~2.6 | ~0.2 | ~13 | - |
| Diclofenac | ~0.1 | ~0.01 | ~10 | - |
| Ibuprofen | ~2.5 | ~1.5 | ~1.7 | - |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
The in vitro potency and selectivity of the compounds listed above are commonly determined using a human whole blood assay. This method offers a more physiologically relevant model compared to purified enzyme assays by maintaining the cellular and protein components of blood.[1]
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of COX-1 (measured as thromboxane B2 production) and COX-2 (measured as prostaglandin E2 production).
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compounds (this compound derivatives, reference NSAIDs) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
Enzyme immunoassay (EIA) kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2).
Procedure for COX-1 Inhibition (TXB2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control for a predetermined period (e.g., 15-60 minutes) at 37°C.
-
Coagulation is initiated by the addition of arachidonic acid, leading to platelet activation and subsequent TXB2 production via COX-1.
-
The reaction is stopped, and the serum is separated by centrifugation.
-
TXB2 levels in the serum are quantified using a specific EIA kit.
-
The IC50 value is calculated by plotting the percentage of TXB2 inhibition against the log concentration of the test compound.
Procedure for COX-2 Inhibition (PGE2 Production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.
-
LPS is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent PGE2 production.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific EIA kit.
-
The IC50 value is calculated by plotting the percentage of PGE2 inhibition against the log concentration of the test compound.
Visualizations
Signaling Pathway of NSAID Action
The primary mechanism of action for this compound and other NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling cascade.
Caption: Mechanism of action of this compound and its derivatives.
Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram illustrates the general workflow for determining the in vitro potency and selectivity of NSAIDs using the human whole blood assay.
Caption: Workflow for determining COX-1 and COX-2 inhibition.
References
Benchmarking Eltenac Against Novel COX-2 Inhibitors: A Comparative Guide
In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a key focus for researchers aiming to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of Eltenac, a non-selective COX inhibitor, against a selection of novel and established selective COX-2 inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation.
Data Presentation: Comparative Inhibitory Activity
The primary measure of a COX inhibitor's efficacy and selectivity is its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a drug's preference for inhibiting COX-2 over COX-1. A higher SI value is indicative of greater COX-2 selectivity.
The table below summarizes the in vitro inhibitory activities of this compound and several other COX-2 inhibitors based on data from human whole blood assays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 0.03 | 0.03 | 1 |
| Celecoxib | 1.5 | 0.04 | 37.5 |
| Rofecoxib | >100 | 0.018 | >5555 |
| Etoricoxib | 106 | 1.1 | 96.4 |
| Compound 26 ¹ | - | 0.009 | - |
| Compound 34 ² | >100 | 0.140 | >714.28 |
| Compound 39 ³ | - | 0.077 | 1298 |
¹A novel acid-type compound with an indole ring structure.[1] ²A novel derivative bearing a thiazolyl-hydrazine-methyl sulfonyl moiety.[1] ³A 2-(4-(substituted) phenyl)quinoline-4-carboxylic acid derivative.[2]
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
The following is a detailed methodology for a human whole blood assay, a common in vitro method to assess the inhibitory activity of compounds against COX-1 and COX-2.[3]
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2 in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compounds (e.g., this compound, novel COX-2 inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
96-well plates.
-
Incubator.
-
Centrifuge.
-
Plate reader.
Procedure:
COX-1 Inhibition Assay (measuring TXB2 production):
-
Dispense heparinized whole blood into 96-well plates.
-
Add various concentrations of the test compound to the wells. Include a vehicle control (solvent only).
-
Incubate the plates at 37°C for 1 hour to allow the compound to interact with the blood components.
-
Initiate the COX-1 reaction by adding arachidonic acid to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the plates on ice and centrifuging to separate the plasma.
-
Collect the plasma supernatant and measure the concentration of TXB2 using a specific EIA kit. TXB2 is a stable metabolite of Thromboxane A2, a primary product of COX-1 activity in platelets.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
COX-2 Inhibition Assay (measuring PGE2 production):
-
Dispense heparinized whole blood into 96-well plates.
-
Induce COX-2 expression by adding LPS to a final concentration of 10 µg/mL.
-
Incubate the plates at 37°C for 24 hours.
-
Add various concentrations of the test compound to the wells. Include a vehicle control.
-
Incubate at 37°C for 1 hour.
-
Initiate the COX-2 reaction by adding arachidonic acid to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the plates on ice and centrifuging.
-
Collect the plasma supernatant and measure the concentration of PGE2 using a specific EIA kit. PGE2 is a major product of COX-2 activity in LPS-stimulated monocytes.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
COX-2 Signaling Pathway
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Eltenac's Effect on Cytokine Production Versus Other NSAIDs: A Comparative Guide
Executive Summary
NSAIDs are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties, primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. However, their influence extends beyond prostaglandin synthesis to the modulation of cytokine production, a key aspect of the inflammatory cascade. This guide synthesizes findings from multiple studies to compare the effects of different NSAIDs on the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). The data reveals that the effects of NSAIDs on cytokine production are heterogeneous and can be influenced by the specific drug, its concentration, the cell type, and the inflammatory stimulus.
Comparative Analysis of NSAID Effects on Cytokine Production
The following table summarizes the quantitative data from various studies on the impact of different NSAIDs on the production of major pro-inflammatory cytokines.
| NSAID | Cytokine | Cell Type/Model | Effect | Reference |
| Tenidap | IL-1, IL-6, TNF-α | Human cell lines (in vitro) | Significant inhibition of production. | [1] |
| IL-6 | Plasma of rheumatoid arthritis patients | Significant reduction. | [2] | |
| IL-6 | Human astrocytoma cells (IL-1β stimulated) | Strong inhibition of protein synthesis and mRNA levels. | [3] | |
| Diclofenac | IL-6, IL-10, IL-12, TNF-α | Murine bone-marrow derived dendritic cells (TLR stimulated) | Diminished production. | [4] |
| IL-6 | Human astrocytoma cells (IL-1β stimulated) | No effect. | [3] | |
| TNF-α | Serum of osteoarthritis patients | Significant increase at 6 hours post-administration. | [5][6] | |
| Ibuprofen | IL-6, IL-10, IL-12, TNF-α | Murine bone-marrow derived dendritic cells (TLR stimulated) | Diminished production. | [4] |
| IL-6 | Human astrocytoma cells (IL-1β stimulated) | No effect. | [3] | |
| TNF-α | Serum and peripheral organs of mice (LPS-induced) | Augmented production (three- to ninefold). | [7] | |
| Naproxen | IL-6 | Human astrocytoma cells (IL-1β stimulated) | Inhibition of protein synthesis. | [3] |
| IL-6, IL-12, TNF-α | Human umbilical vein endothelial cells (IL-1β stimulated) | Significant dose-dependent reduction in mRNA and protein levels. | [8] | |
| Meloxicam | IL-1 | Human synovial tissue explants | No effect up to therapeutic concentrations. | [9] |
| IL-6 | Human synovial tissue explants | Significantly increased production at therapeutic concentrations. | [9] | |
| IL-8 | Human synovial tissue explants | No effect at therapeutic concentrations. | [9] | |
| IL-6 | Human astrocytoma cells (IL-1β stimulated) | Inhibition of protein synthesis. | [3] | |
| Piroxicam | IL-6 | Human astrocytoma cells (IL-1β stimulated) | No effect. | [3] |
| Indomethacin | IL-1 | Human synovial tissue explants | Increased production. | [9] |
| IL-6 | Human synovial tissue explants | Significantly increased production. | [9] | |
| IL-6 | Human astrocytoma cells (IL-1β stimulated) | No effect. | [3] | |
| TNF-α | Serum and peripheral organs of mice (LPS-induced) | Augmented production (three- to ninefold). | [7] | |
| Celecoxib | IL-6, IL-10, IL-12, TNF-α | Murine bone-marrow derived dendritic cells (TLR stimulated) | Diminished production. | [4] |
| TNF-α | Whole blood (LPS-induced) | Increased production. | [10] |
Experimental Protocols
The methodologies employed in the cited studies to assess the effects of NSAIDs on cytokine production share common principles, although specific details may vary.
General Experimental Workflow:
-
Cell Culture and Treatment:
-
Cell Types: Primary cells such as human peripheral blood mononuclear cells (PBMCs), human synoviocytes, or cell lines like human astrocytoma cells are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
NSAID Treatment: Cells are pre-incubated with various concentrations of the NSAID or a vehicle control for a specified period.
-
-
Inflammatory Stimulation:
-
Cells are stimulated with an inflammatory agent to induce cytokine production. Common stimuli include:
-
Lipopolysaccharide (LPS) to activate Toll-like receptor 4 (TLR4).
-
Interleukin-1 beta (IL-1β) to activate the IL-1 receptor.
-
-
-
Sample Collection and Analysis:
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
mRNA Analysis: In some studies, cells are harvested to extract RNA, and the expression of cytokine genes is quantified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Example Protocol: Assessing NSAID Effects on IL-6 Production in Astrocytoma Cells[3]
-
Cell Line: Human astrocytoma cell line.
-
Treatment: Cells were treated with different NSAIDs (tenidap, naproxen, meloxicam, ibuprofen, piroxicam, diclofenac, and indomethacin).
-
Stimulation: Cells were stimulated with IL-1β to induce IL-6 production.
-
Analysis:
-
Protein Level: IL-6 protein in the culture supernatant was quantified by ELISA.
-
mRNA Level: IL-6 mRNA expression in the cells was analyzed.
-
Visualizing Experimental Design and Signaling Pathways
To aid in the comprehension of the experimental processes and underlying biological mechanisms, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-steroidal anti-inflammatory drugs selectively inhibit cytokine production by NK cells and gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of NSAIDs on IL-1 beta-induced IL-6 mRNA and protein synthesis in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSAIDs affect dendritic cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
- 6. msjonline.org [msjonline.org]
- 7. Nonsteroidal anti-inflammatory drugs increase tumor necrosis factor production in the periphery but not in the central nervous system in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of meloxicam, compared with other NSAIDs, on cartilage proteoglycan metabolism, synovial prostaglandin E2, and production of interleukins 1, 6 and 8, in human and porcine explants in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonsteroidal anti-inflammatory drugs increase TNF production in rheumatoid synovial membrane cultures and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioavailability of Different Eltenac Formulations: A Review of Available Data
A comprehensive search for comparative bioavailability studies on different formulations of the non-steroidal anti-inflammatory drug (NSAID) Eltenac has revealed a significant lack of publicly available data. While research on other NSAIDs, such as Diclofenac, is extensive, similar comparative pharmacokinetic data for this compound in humans is not readily found in the reviewed literature. This guide summarizes the available information on this compound and highlights the absence of studies directly comparing its various potential formulations.
This compound, with the chemical name 4-[(2,6-dichlorophenyl)amino]-3-thiopheneacetic acid, is a non-selective cyclooxygenase (COX) inhibitor. Despite its classification as an NSAID, clinical development for some of its formulations appears to have been discontinued, which may contribute to the limited body of research.
Available Research on this compound
The conducted literature search identified a study that compared a topical this compound gel to oral Diclofenac for the treatment of osteoarthritis of the knee. However, the primary focus of this research was on clinical efficacy and safety outcomes rather than a comparative analysis of the bioavailability of different this compound formulations.
Another study was found that investigated the pharmacokinetics of intravenously administered this compound in horses. While this provides some pharmacokinetic parameters for a specific formulation in an animal model, it does not offer a comparison between different formulations or data relevant to human bioavailability.
Data Unavailability for Direct Comparison
The core requirement for a comparative bioavailability guide is the availability of pharmacokinetic data, including key parameters such as:
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.
A thorough search for studies providing these parameters for different this compound formulations (e.g., oral, topical, intramuscular) in a comparative manner yielded no results. Without this fundamental data, a quantitative comparison of the bioavailability of different this compound formulations is not possible.
Conclusion
For researchers, scientists, and drug development professionals seeking information on the comparative bioavailability of different this compound formulations, it is important to note the current gap in the scientific literature. No studies were identified that directly compare the pharmacokinetic profiles of oral, topical, or other potential formulations of this compound in humans. Therefore, a data-driven comparison guide, including structured tables and detailed experimental protocols as requested, cannot be generated at this time. Further research and publication of clinical trial data would be necessary to enable such a comparative analysis.
Safety Operating Guide
Safe Disposal of Eltenac: A Procedural Guide for Laboratory Professionals
The proper disposal of Eltenac, a non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor, is critical for ensuring laboratory safety and environmental protection.[1][2][3] Due to its chemical properties, improper disposal can pose significant risks. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials, in alignment with established safety protocols and regulatory standards.
Core Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Therefore, preventing its release into the environment is a primary concern.[4] Disposal procedures must adhere strictly to federal, state, and local regulations for hazardous waste.[4][5][6]
This compound Hazard and Disposal Summary
| Hazard Classification | GHS Hazard Statement | Key Disposal Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] | P264: Wash skin thoroughly after handling.[4] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life.[4] | P273: Avoid release to the environment.[4] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[4] | P391: Collect spillage.[4] |
| General Disposal Requirement | Not Applicable | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Step-by-Step Disposal Protocols
The fundamental principle for this compound disposal is that it must not be discarded in standard trash or poured down the drain.[7] The environmental toxicity of this compound necessitates that all waste streams containing this chemical be managed by a licensed hazardous waste disposal service.
Protocol 1: Disposal of Unused or Expired this compound
This procedure applies to pure this compound in solid or solution form that is no longer needed.
-
Segregation: Keep this compound in its original or a clearly labeled, sealed container. Do not mix with other chemical waste unless instructed by your institution's Environmental Health & Safety (EHS) office or a licensed waste contractor.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
-
Arranging Disposal: Contact your institution's EHS department to arrange for pickup and disposal by an approved hazardous waste management company. These facilities utilize methods like high-temperature incineration to destroy the chemical safely.[5]
Protocol 2: Disposal of Contaminated Materials
This procedure applies to items such as personal protective equipment (PPE), absorbent pads, and labware that are contaminated with this compound.
-
Collection: Place all contaminated solid waste (e.g., gloves, wipes, weigh boats, pipette tips) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container "Hazardous Waste" and list the contents, including "this compound-contaminated debris."
-
Spill Cleanup: In case of a spill, use an absorbent material like diatomite or universal binders to contain it.[4] After absorption, scoop the material into the designated hazardous waste container. Decontaminate the surface with alcohol.[4] All cleanup materials are considered hazardous waste.
-
Disposal: Once the container is full, seal it and arrange for its collection through your EHS office for disposal by a licensed contractor.
Protocol 3: Disposal of Empty this compound Containers
Empty containers that held this compound must also be disposed of as hazardous waste, as they retain chemical residues.
-
Do Not Rinse: Do not rinse the container into the sanitary sewer.
-
Sealing and Labeling: Securely cap the empty container. Deface the original product label to avoid confusion and apply a "Hazardous Waste" label.
-
Disposal: Place the empty, labeled container in the designated hazardous waste collection area for pickup by a certified disposal service.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of different this compound waste streams.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 72895-88-6|DC Chemicals [dcchemicals.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound|72895-88-6|MSDS [dcchemicals.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Operational Guidance for Handling Eltenac
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Eltenac. The following procedural guidance is designed to ensure safe operational use and disposal of this compound.
Chemical and Hazard Identification
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective COX inhibitor.[1][2][3][4] It is identified by CAS Number 72895-88-6 and has the molecular formula C₁₂H₉Cl₂NO₂S.[2][3][4][5]
Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 72895-88-6[2][3][5] |
| Molecular Formula | C₁₂H₉Cl₂NO₂S[2][3][5][6] |
| Molecular Weight | 302.18 g/mol [3][4][5] |
| Synonyms | 4-[(2,6-dichlorophenyl)amino]-3-thiopheneacetic acid, Telzenac[2][6] |
Hazard Identification
| Hazard | Classification | Precautionary Statement |
|---|---|---|
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[5] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[5] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |
Personal Protective Equipment (PPE) and Handling
Strict adherence to the following PPE and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Required Personal Protective Equipment
| PPE | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is required if there is a potential for leaking or splashing.[7] |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is required if there is a potential for splashing.[7] |
| Skin and Body Protection | Laboratory coat. A cuffed gown that is resistant to permeability by hazardous drugs should be worn when there is a risk of splashing.[7] |
| Respiratory Protection | Use only in a well-ventilated area with appropriate exhaust ventilation.[5] If dust or aerosols may be generated, a NIOSH-approved respirator is required. |
Handling and Storage Procedures
-
Handling: Avoid inhalation of dust and contact with eyes and skin.[5] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[5] Store away from direct sunlight and sources of ignition.[5] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[5]
Emergency Procedures and Disposal
Immediate and appropriate response to emergencies and proper disposal are critical for safety and environmental protection.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.[5] Do NOT induce vomiting.[5] |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present.[5] Seek immediate medical attention.[5] |
| Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[5] Call a physician.[5] |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, provide respiratory support.[5] |
Spill and Disposal Procedures
-
Spill Cleanup: In case of a spill, use full personal protective equipment.[5] Avoid breathing vapors, mist, or gas.[5] Ensure adequate ventilation and evacuate personnel to safe areas.[5] Absorb spills with an inert material and dispose of the contaminated material in an approved waste disposal plant.[5] Collect spillage, as it is very toxic to aquatic life.[5]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Avoid release to the environment.[5]
Visualized Workflows
The following diagrams illustrate the necessary procedural workflows for handling this compound.
Caption: A procedural workflow for the safe handling of this compound.
Caption: Logical relationship between this compound hazards and required PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 72895-88-6|DC Chemicals [dcchemicals.com]
- 5. This compound|72895-88-6|MSDS [dcchemicals.com]
- 6. This compound | C12H9Cl2NO2S | CID 51717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
